molecular formula C16H14N2O4S B119009 1-Hydroxyvaldecoxib CAS No. 181695-81-8

1-Hydroxyvaldecoxib

Katalognummer: B119009
CAS-Nummer: 181695-81-8
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: UJSFKTUZOASIPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxyvaldecoxib, also known as this compound, is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c17-23(20,21)13-8-6-11(7-9-13)15-14(10-19)22-18-16(15)12-4-2-1-3-5-12/h1-9,19H,10H2,(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSFKTUZOASIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431308
Record name 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181695-81-8
Record name 1-Hydroxyvaldecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXYVALDECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5Q8Y8772I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Preclinical Pharmacokinetics of 1-Hydroxyvaldecoxib (Metabolite M1): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-Hydroxyvaldecoxib (also known as Metabolite M1 , SC-66905 , or hydroxymethyl-valdecoxib ) is the primary active metabolite of the selective COX-2 inhibitor valdecoxib and its prodrug parecoxib . Unlike many Phase I metabolites which are detoxification products, this compound retains significant cyclooxygenase-2 (COX-2) inhibitory potency, contributing substantially to the therapeutic efficacy of the parent drugs.

This guide details the preclinical pharmacokinetic (PK) profile of this compound, focusing on its formation, distribution, and elimination dynamics in standard animal models (Rat, Mouse, Dog).[1] It provides actionable protocols for bioanalysis and study design, emphasizing the critical technical challenge of Red Blood Cell (RBC) partitioning due to carbonic anhydrase binding.

Physicochemical Profile
ParameterDescription
Chemical Name 4-(5-(hydroxymethyl)-3-phenyl-4-isoxazolyl)benzenesulfonamide
Molecular Formula

Key Structural Feature Hydroxylation at the 5-methyl group of the isoxazole ring
Pharmacologic Activity Active COX-2 Inhibitor (Equipotent to Valdecoxib)
Primary Precursors Valdecoxib (direct), Parecoxib (via Valdecoxib)

Metabolic Pathway & Formation Kinetics

The formation of this compound is the rate-limiting step in the clearance of valdecoxib. It is catalyzed primarily by hepatic cytochrome P450 enzymes.

Mechanism of Formation
  • Enzymology: CYP3A4 and CYP2C9 are the dominant isoforms responsible for the hydroxylation of the 5-methyl group on the isoxazole ring.

  • Downstream Fate: M1 is an intermediate. It is rarely excreted unchanged. It undergoes:

    • Further Oxidation: To the inactive carboxylic acid metabolite (M4/M2).

    • Glucuronidation: To form the O-glucuronide conjugate (M1-G), which is renally excreted.

Visualization: Metabolic Cascade

ValdecoxibMetabolism Parecoxib Parecoxib (Prodrug) Valdecoxib Valdecoxib (Active Parent) Parecoxib->Valdecoxib Hydrolysis (Liver) M1 This compound (Active Metabolite M1) Valdecoxib->M1 CYP3A4, CYP2C9 (Hydroxylation) M4 Carboxylic Acid Metabolite (Inactive) M1->M4 Oxidation M1_G M1-O-Glucuronide (Renal Excretion) M1->M1_G UGT (Glucuronidation)

Figure 1: The metabolic pathway of Valdecoxib highlighting the central role of this compound (M1).

Preclinical Pharmacokinetic Profile

Species-Dependent Exposure (AUC)

The exposure to this compound varies significantly by species, influenced by the expression levels of CYP2C and CYP3A homologs.

SpeciesDosing Regimen (Parent)M1 Exposure ProfileKey Observations
Mouse 5 mg/kg (Oral)High Exposure (

)
Significant sex difference observed (Females > Males). M1 accumulates in RBCs.
Rat 5-10 mg/kg (Oral/IV)Moderate ExposureFormation is linear with parent dose. Hypoalbuminemia significantly alters M1 kinetics.[2][3]
Dog 5 mg/kg (Oral)Lower Relative ExposureElimination is slower; M1 formation is less dominant compared to humans.
Human Clinical DosesHigh ExposureM1 and Parent are co-dominant in plasma.
Distribution: The RBC Partitioning Effect

A critical technical nuance in studying this compound is its affinity for Carbonic Anhydrase (CA) . Like many sulfonamides, M1 partitions extensively into erythrocytes (Red Blood Cells).

  • Impact on Bioanalysis: Plasma analysis alone may underestimate the total body burden of the metabolite.

  • Protocol Adjustment: In preclinical studies (especially in mice and rats), it is recommended to analyze whole blood or wash RBCs to quantify the sequestered fraction, or at minimum, determine the blood-to-plasma ratio (

    
    ) early in assay validation.
    
  • Mechanism: The sulfonamide moiety binds to the Zinc active site of Carbonic Anhydrase I and II in erythrocytes.

Elimination
  • Route: Renal excretion is the primary route for the conjugates of M1. Unchanged M1 is negligible in urine (<3%).[4]

  • Half-life (

    
    ):  The elimination half-life of M1 is generally formation-rate limited (flip-flop kinetics) when administered as the parent drug. In direct administration studies (rare), M1 shows a shorter intrinsic half-life than Valdecoxib.
    

Experimental Protocols

In Vivo PK Study Design (Rat Model)

This protocol describes the assessment of M1 kinetics following Valdecoxib administration.

Objective: Determine


, 

, and

of this compound.
  • Animals: Male Sprague-Dawley Rats (250–300 g), dual jugular vein cannulated (JVC).

  • Formulation:

    • Vehicle: 20% Hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      
      CD) in saline OR PEG400:Saline (1:1).
    • Concentration: 1 mg/mL (Target dose: 5 mg/kg).

  • Dosing: Oral gavage (PO) or Intravenous bolus (IV).

  • Sampling Schedule:

    • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours.

    • Volume: 0.2 mL per timepoint.

    • Anticoagulant:

      
      EDTA or Lithium Heparin.
      
  • Sample Processing:

    • Centrifuge immediately at

      
      , 3000g for 10 mins.
      
    • Critical Step: If RBC partitioning is suspected, aliquot 50

      
       of whole blood before centrifugation and freeze immediately for whole blood analysis.
      
Bioanalytical Method (LC-MS/MS)

Analytes: Valdecoxib, this compound (M1). Internal Standard (IS): Celecoxib or Deuterated Valdecoxib (


-Valdecoxib).
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50

      
       plasma/blood.
      
    • Add 150

      
       Acetonitrile containing IS (200 ng/mL).
      
    • Vortex (2 min) and Centrifuge (10,000g, 5 min).

    • Inject 5

      
       of supernatant.
      
  • Chromatography Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

      
      ).[3]
      
    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 10% B to 90% B over 3.0 min.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive (

      
      ).
      
    • Transitions (Indicative):

      • Valdecoxib:[2][3][5][6][7][8]

        
         (Quant)
        
      • This compound:[9][10]

        
         (Quant) [Note: Mass shift of +16 Da due to -OH].
        
Workflow Visualization

PK_Workflow cluster_0 Phase 1: In Vivo Phase cluster_1 Phase 2: Bioanalysis Animal Rat/Mouse Model (Cannulated) Dosing Administer Valdecoxib (PO/IV) Animal->Dosing Sampling Serial Blood Sampling (0 - 24h) Dosing->Sampling Partition Partition Check: Plasma vs. RBC Sampling->Partition Whole Blood Extraction Protein Precipitation (ACN + IS) Partition->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS

Figure 2: Experimental workflow for pharmacokinetic assessment.

Technical Challenges & Troubleshooting

  • Instability of N-Hydroxy Metabolites: Ensure you are distinguishing this compound (C-hydroxylation on methyl group) from N-hydroxy metabolites (on the sulfonamide). The C-hydroxyl (M1) is relatively stable, but samples should be kept frozen at

    
    .
    
  • Linearity: M1 formation is generally linear with dose, but saturation of CYP2C9 at high toxicological doses (>50 mg/kg in rats) can lead to non-linear accumulation of the parent drug and a plateau in M1 levels.

  • Matrix Effects: High phospholipid content in RBC-rich samples can suppress ionization. Use of a divert valve on the LC-MS (diverting the first 1 min) and phospholipid removal plates is recommended for whole blood analysis.

References

  • Zhang, J. Y., et al. (2003). Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. Drug Metabolism and Disposition, 31(4), 491-501. Link

  • Yuan, J. J., et al. (2002). Disposition of a Specific Cyclooxygenase-2 Inhibitor, Valdecoxib, in Human.[7] Drug Metabolism and Disposition, 30(9), 1013-1021. Link

  • FDA Center for Drug Evaluation and Research. (2001). Application Number 21-341: Clinical Pharmacology and Biopharmaceutics Review (Valdecoxib). U.S. Food and Drug Administration.[11] Link

  • Zhang, Z., et al. (2023). Comparison of Pharmacokinetic Profiles in Hypoalbuminemia and Healthy Rats After Parecoxib Sodium Injection by LC–MS/MS.[2][3] Journal of Chromatographic Science. Link

Sources

The Inhibition of Prostaglandin Synthesis by 1-Hydroxyvaldecoxib: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-Hydroxyvaldecoxib, the active metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor, Valdecoxib. We will delve into the biochemical pathways of prostaglandin synthesis, the specific mechanism of COX-2 inhibition by this active metabolite, and the experimental methodologies used to quantify its inhibitory potency and effects on prostaglandin production. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development, offering both foundational knowledge and practical insights into the evaluation of selective COX-2 inhibitors.

Introduction: From Prodrug to Active Inhibitor

Valdecoxib, formerly marketed as Bextra, is a non-steroidal anti-inflammatory drug (NSAID) developed for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] Its therapeutic effects, including anti-inflammatory and analgesic properties, are primarily attributed to the reduction of prostaglandin synthesis in inflamed tissues.[2] Upon administration, Valdecoxib undergoes extensive metabolism in the liver. The primary phase I metabolic pathway involves the hydroxylation of the 5-methyl group, a reaction catalyzed by cytochrome P450 isoforms CYP3A4 and CYP2C9, to form its main active metabolite, this compound (also known as Valdecoxib metabolite M1).[1] While Valdecoxib itself is a potent and selective COX-2 inhibitor, the significant anti-inflammatory properties of this compound confirm its role as an active metabolite contributing to the overall pharmacological effect.[3]

This guide will focus on the mechanism and experimental assessment of prostaglandin synthesis inhibition by this compound, providing a detailed understanding of its biochemical interactions and the methods to evaluate them.

The Prostaglandin Synthesis Pathway: The Role of Cyclooxygenase Isoforms

Prostaglandins are a group of physiologically active lipid compounds that mediate a wide range of biological effects, including inflammation, pain, fever, and platelet aggregation.[4] They are synthesized from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipases. The key enzymatic step in prostaglandin synthesis is the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes.[4]

There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[5]

  • COX-2: In most tissues, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli such as cytokines and growth factors.[5] The prostaglandins produced by COX-2 are primarily involved in the inflammatory response and pain signaling.

The differential roles of these two isoforms formed the rationale for the development of selective COX-2 inhibitors, with the aim of providing anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by traditional NSAIDs.[5]

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cox Cyclooxygenase Pathway cluster_effects Biological Effects Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2->Arachidonic_Acid Release PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostacyclin_Synthase Isomerases/ Synthases Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxanes Physiological Physiological Functions (GI protection, Platelet function) Prostaglandins->Physiological Inflammatory Inflammation, Pain, Fever Prostaglandins->Inflammatory Prostacyclin_Synthase->Prostaglandins Conversion

Figure 1: Simplified schematic of the prostaglandin synthesis pathway.

Mechanism of Action: Selective Inhibition of COX-2

Valdecoxib and its active metabolite, this compound, exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This selectivity is attributed to structural differences in the active sites of the COX-1 and COX-2 enzymes. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. Selective inhibitors like Valdecoxib possess a bulky side group that can fit into this side pocket of COX-2, allowing for a stable and high-affinity binding.[5] In contrast, this bulky group prevents the molecule from effectively binding to the narrower active site of the COX-1 enzyme.[5]

By binding to the active site of COX-2, this compound prevents arachidonic acid from accessing the catalytic domain of the enzyme. This blockage inhibits the conversion of arachidonic acid to PGH2, thereby reducing the production of pro-inflammatory prostaglandins.

The high selectivity of Valdecoxib for COX-2 over COX-1 is a key feature of its pharmacological profile. This selectivity minimizes the inhibition of COX-1-mediated prostaglandin synthesis, which is responsible for many of the gastrointestinal adverse effects associated with non-selective NSAIDs.

COX_Inhibition_Mechanism cluster_inhibitor Valdecoxib / this compound cluster_cox1 COX-1 Enzyme cluster_cox2 COX-2 Enzyme Inhibitor This compound COX1_site Narrow Active Site Inhibitor->COX1_site Steric Hindrance COX2_site Larger Active Site with Side Pocket Inhibitor->COX2_site Selective Binding No_Binding No Significant Binding COX1_site->No_Binding Binding High-Affinity Binding COX2_site->Binding Inhibition Inhibition of Prostaglandin Synthesis Binding->Inhibition

Figure 2: Mechanism of selective COX-2 inhibition by this compound.

Quantitative Assessment of COX-2 Inhibition

The potency and selectivity of COX inhibitors are typically quantified by determining their half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. A lower IC50 value indicates a higher inhibitory potency. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Valdecoxib1500.00530,000[6]
Valdecoxib (Human Whole Blood Assay)21.90.2491.25[6]

Table 1: In vitro inhibitory potency and selectivity of Valdecoxib.

The data clearly demonstrates the high potency and selectivity of Valdecoxib for the COX-2 enzyme. As an active metabolite, this compound is expected to exhibit a similar profile of high selectivity for COX-2.

Experimental Protocols for Assessing Prostaglandin Synthesis Inhibition

The evaluation of a compound's ability to inhibit prostaglandin synthesis involves a combination of in vitro enzyme assays and cell-based assays.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay (Fluorometric Method)

This assay directly measures the inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes. The fluorometric method is often preferred for its high sensitivity compared to colorimetric assays.[7][8]

Causality Behind Experimental Choices:

  • Fluorometric Detection: This method offers higher sensitivity, allowing for the detection of lower enzyme activities and more precise determination of IC50 values, especially for potent inhibitors.[9]

  • Hematin: This is a required cofactor for the peroxidase activity of the COX enzyme.[10]

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine): This compound acts as a reducing co-substrate for the peroxidase activity of COX. Its oxidation leads to a colored or fluorescent product, providing a measurable signal.[10][11]

  • Positive and Negative Controls: These are crucial for a self-validating system. A known selective COX-2 inhibitor (e.g., celecoxib) serves as a positive control to ensure the assay is working correctly, while a vehicle control (e.g., DMSO) represents the uninhibited enzyme activity (negative control).[12][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound to generate a concentration-response curve.

    • Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

    • Prepare solutions of arachidonic acid (substrate) and a fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine).

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer to each well.

    • Add the serially diluted this compound or control compounds (positive and vehicle controls) to the respective wells.

    • Add the purified COX-1 or COX-2 enzyme to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of arachidonic acid and the fluorogenic probe.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

In_Vitro_Assay_Workflow Reagent_Prep 1. Reagent Preparation (Inhibitor, Enzyme, Substrate, Buffer) Plate_Setup 2. Plate Setup (Add buffer, inhibitor/controls) Reagent_Prep->Plate_Setup Enzyme_Addition 3. Enzyme Addition (COX-1 or COX-2) Plate_Setup->Enzyme_Addition Reaction_Initiation 4. Reaction Initiation (Add Arachidonic Acid & Probe) Enzyme_Addition->Reaction_Initiation Measurement 5. Kinetic Fluorescence Measurement Reaction_Initiation->Measurement Data_Analysis 6. Data Analysis (Calculate % Inhibition, Determine IC50) Measurement->Data_Analysis

Figure 3: Workflow for the in vitro COX enzyme inhibition assay.

Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay (ELISA Method)

This assay measures the ability of a compound to inhibit the production of a specific prostaglandin, PGE2, in a cellular context, providing a more physiologically relevant assessment.

Causality Behind Experimental Choices:

  • Cell-Based Model: Using cells that can be stimulated to produce prostaglandins (e.g., macrophages, endothelial cells) provides a more complex and biologically relevant system than a purified enzyme assay.

  • LPS (Lipopolysaccharide): This is a potent inducer of COX-2 expression and subsequent PGE2 production in many cell types.

  • ELISA (Enzyme-Linked Immunosorbent Assay): This is a highly specific and sensitive method for quantifying the concentration of PGE2 in the cell culture supernatant.

  • Self-Validating System: Including a positive control (e.g., a known COX-2 inhibitor) and a negative (vehicle) control is essential to validate the assay's performance and ensure that the observed inhibition is due to the test compound.[14] A standard curve with known concentrations of PGE2 is also critical for accurate quantification.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed suitable cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or control compounds for a defined period.

    • Stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression and PGE2 synthesis.

    • Incubate the cells for a sufficient time to allow for PGE2 production and secretion into the culture medium.

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification by ELISA:

    • Use a commercially available PGE2 ELISA kit.

    • Add the collected supernatants and a series of PGE2 standards to the wells of an antibody-coated microplate.

    • Add a fixed amount of HRP-labeled PGE2 to each well to compete with the PGE2 in the samples and standards for antibody binding.

    • Incubate the plate, then wash to remove unbound reagents.

    • Add a substrate solution that reacts with the bound HRP to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the PGE2 standards against their known concentrations.

    • Calculate the concentration of PGE2 in each sample by interpolating their absorbance values from the standard curve.

    • Determine the percentage of PGE2 inhibition for each concentration of this compound.

    • Calculate the IC50 value for PGE2 inhibition.

Cell_Based_Assay_Workflow Cell_Seeding 1. Cell Seeding and Adherence Inhibitor_Treatment 2. Pre-treatment with this compound Cell_Seeding->Inhibitor_Treatment Stimulation 3. Stimulation with LPS Inhibitor_Treatment->Stimulation Incubation 4. Incubation for PGE2 Production Stimulation->Incubation Supernatant_Collection 5. Collection of Cell Supernatant Incubation->Supernatant_Collection ELISA 6. PGE2 Quantification by ELISA Supernatant_Collection->ELISA Data_Analysis 7. Data Analysis and IC50 Determination ELISA->Data_Analysis

Figure 4: Workflow for the cell-based PGE2 inhibition assay.

Clinical Significance and Implications

The selective inhibition of COX-2 by Valdecoxib and its active metabolite, this compound, has significant clinical implications. By reducing the synthesis of pro-inflammatory prostaglandins, these compounds effectively alleviate pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[10]

However, the selective inhibition of COX-2 can also lead to a biochemical imbalance that increases the risk of cardiovascular adverse events. COX-2 is constitutively expressed in the vascular endothelium and is responsible for the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5] In contrast, COX-1 in platelets produces thromboxane A2 (TXA2), which promotes vasoconstriction and platelet aggregation. By selectively inhibiting COX-2 and the production of PGI2 without affecting COX-1-mediated TXA2 synthesis, drugs like Valdecoxib can shift the homeostatic balance towards a prothrombotic state.[5] This imbalance is believed to be the underlying mechanism for the increased risk of myocardial infarction and stroke observed with some selective COX-2 inhibitors.[2][15][16][17][18]

Conclusion

This compound, as the active metabolite of Valdecoxib, plays a crucial role in the therapeutic and adverse effects of the parent drug. Its high selectivity for the COX-2 enzyme provides a clear mechanism for its anti-inflammatory and analgesic properties. The experimental protocols detailed in this guide, including in vitro enzyme inhibition assays and cell-based prostaglandin synthesis assays, are essential tools for characterizing the potency and selectivity of such compounds. A thorough understanding of the biochemical pathways, the mechanism of inhibition, and the appropriate methodologies for their assessment is paramount for the development of safer and more effective anti-inflammatory therapies. The clinical experience with Valdecoxib underscores the importance of considering the broader physiological roles of COX isoforms in drug development to mitigate potential risks.

References

  • Gierse, J. K., Zhang, Y., Hood, W. F., Walker, M. C., Trigg, J. S., Maziasz, T. J., ... & Seibert, K. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212. [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Johnson, C. H., Patterson, A. D., & Idle, J. R. (2023). Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. Metabolites, 13(6), 729. [Link]

  • Petrovic, N., & Murray, M. (2010). Using N, N, N', N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro. Methods in molecular biology (Clifton, N.J.), 594, 129–140. [Link]

  • Capone, M. L., Tacconelli, S., Di Francesco, L., Petrelli, M., & Patrignani, P. (2008). Cardiovascular effects of valdecoxib: transducing human pharmacology results into clinical read-outs. Expert opinion on drug safety, 7(1), 29–42. [Link]

  • Beta LifeScience. (2025, August 12). Guide to ELISA Controls: Types, Importance & Best Practices. Retrieved from [Link]

  • El-Subbagh, H. I., El-Sadek, M. E., & El-Emam, A. A. (2007). Chemical and Biological Investigation of N-hydroxy-valdecoxib: An Active Metabolite of Valdecoxib. Archiv der Pharmazie, 340(11), 582-587. [Link]

  • Patsnap. (2025, July 15). Colorimetric vs Fluorometric assay: Which is better for sensitivity? Retrieved from [Link]

  • Astor Scientific. (2025, August 15). ELISA Controls: Importance, Types, and Best Practices. Retrieved from [Link]

  • Petrovic, N., & Murray, M. (2010). Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) To Assay Cyclooxygenase Activity in Vitro. ResearchGate. [Link]

  • Aldington, S., Shirtcliffe, P., Weatherall, M., & Beasley, R. (2005). Increased risk of cardiovascular events with parecoxib/valdecoxib: a systematic review and meta-analysis. The New Zealand medical journal, 118(1226), U1755. [Link]

  • Scribd. (n.d.). Using N, N, N',N'-tetramethyl-p-phenylenediamine (TMPD) To Assay Cyclooxygenase Activity in Vitro. Retrieved from [Link]

  • University of Pennsylvania Medical Center. (2005, January 27). Penn Researchers Add More Evidence To Demonstrate Role Of COX Inhibitors In Heart-disease Risk. ScienceDaily. Retrieved from [Link]

  • ClinPGx. (n.d.). valdecoxib. Retrieved from [Link]

  • Pediaa. (2023, May 25). What is the Difference Between Colorimetric and Fluorometric Assay. Retrieved from [Link]

  • Leahy, K. M., Ornberg, R. L., Wang, Y., Zweifel, B. S., Koki, A. T., & Masferrer, J. L. (2008). Evaluation of COX-1/COX-2 selectivity and potency of a new class of COX-2 inhibitors. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 57(6), 247–254. [Link]

  • Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Gordon, R. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. The Journal of pharmacology and experimental therapeutics, 296(2), 558–566. [Link]

  • Somvanshi, R., Kumar, A., Kant, S., & Dey, S. (2007). Figure 2: (A) Activity graph for cyclooxygenase assessed by biochemical assay.... ResearchGate. [Link]

  • Aldington, S., Shirtcliffe, P., Weatherall, M., & Beasley, R. (2005). Increased risk of cardiovascular events with parecoxib/valdecoxib: a systematic review and meta-analysis. The New Zealand medical journal, 118(1226), U1755. [Link]

  • Pohanka, M. (2024). Fluorometric and Colorimetric Biosensors for the Assay of Cholinesterase Inhibitors. Biosensors, 14(4), 184. [Link]

  • Pediaa. (2023, May 25). What is the Difference Between Colorimetric and Fluorometric Assay. Retrieved from [Link]

  • Medscape. (2004, October 18). Pfizer warns of Bextra risk in CABG patients, plans new study of Celebrex as cardioprotectant in OA. Retrieved from [Link]

  • Assay Genie. (2024, March 2). Control Samples Required for ELISA Protocol. Retrieved from [Link]

  • Lecturio. (2026, January 20). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Retrieved from [Link]

  • Rouzer, C. A., & Marnett, L. J. (2009). Cyclooxygenases: structural and functional insights. Journal of lipid research, 50 Suppl(Suppl), S29–S34. [Link]

  • MedCentral. (2014, May 30). Which NSAIDs Are Most Selective For COX-1 and COX-2? Retrieved from [Link]

  • Homework.Study.com. (n.d.). A positive and negative control should be included during an ELISA to confirm that the test is... Retrieved from [Link]

  • Makarowski, W., Zhao, W. W., Bevirt, T., & Recker, D. P. (2002). Efficacy and safety of the COX-2 specific inhibitor valdecoxib in the management of osteoarthritis of the hip: a randomized, double-blind, placebo-controlled comparison with naproxen. Osteoarthritis and cartilage, 10(4), 290–296. [Link]

Sources

Structural Elucidation and Characterization of 1-Hydroxyvaldecoxib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Hydroxyvaldecoxib (often designated as Metabolite M1) represents the primary pharmacologically active metabolite of the COX-2 selective inhibitor valdecoxib.[1] Structurally defined as 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide , its elucidation is critical for pharmacokinetic profiling, toxicity assessment, and synthetic impurity control.

This guide details the structural characterization of this compound, distinguishing it from its parent compound through high-resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We focus on the specific hydroxylation of the C5-methyl group on the isoxazole ring—a transformation catalyzed primarily by CYP3A4 and CYP2C9.

Metabolic Context and Formation

Understanding the structural origin of this compound is a prerequisite for accurate identification. Valdecoxib undergoes extensive hepatic metabolism.[1][2][3][4] The primary Phase I pathway involves the oxidation of the methyl group at the 5-position of the isoxazole ring.

Pathway Visualization

The following diagram illustrates the biotransformation pathway, highlighting the specific structural modification defining this compound.

MetabolicPathway Valdecoxib Valdecoxib (Parent Drug) C16H14N2O3S CYP CYP3A4 / CYP2C9 (Hydroxylation) Valdecoxib->CYP OneOH This compound (Metabolite M1) C16H14N2O4S Active COX-2 Inhibitor CYP->OneOH Carboxy Carboxylic Acid Metabolite (M4) Inactive OneOH->Carboxy Oxidation Glucuronide O-Glucuronide Conjugate OneOH->Glucuronide Phase II Conjugation

Figure 1: Biotransformation pathway of Valdecoxib showing the formation of this compound (M1) via C5-methyl hydroxylation.

Structural Elucidation Strategy

The elucidation process relies on detecting the shift from a methyl group to a hydroxymethyl group while confirming the integrity of the sulfonamide and phenyl moieties.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the first line of evidence by confirming the mass shift of +16 Da (oxygen insertion).

  • Ionization Mode: Electrospray Ionization (ESI), Positive/Negative mode.

  • Parent Compound (Valdecoxib): [M+H]⁺ = 315.08

  • Target (this compound): [M+H]⁺ = 331.07[5]

Key Fragmentation Logic: In MS/MS experiments, this compound exhibits a characteristic loss of water (18 Da) from the hydroxymethyl group, a transition not observed in the parent valdecoxib.

Fragment Ionm/z (approx)Structural Interpretation
Precursor Ion 331.07 [M+H]⁺ of this compound
Product Ion 1313.06[M+H - H₂O]⁺ (Loss of hydroxyl group)
Product Ion 2252.00Loss of Sulfonamide (-SO₂NH₂)
Product Ion 3118.00Phenyl isoxazole fragment
NMR Spectroscopy (The Definitive Proof)

NMR offers the spatial resolution required to pinpoint the hydroxylation site to the isoxazole C5-methyl group, ruling out hydroxylation on the phenyl rings.

Critical Diagnostic Signals:

  • Disappearance of Methyl Singlet: Valdecoxib shows a sharp singlet at δ 2.41 ppm (3H) corresponding to the C5-CH₃. In this compound, this signal disappears.

  • Appearance of Methylene Signal: A new signal appears at δ 4.50–4.70 ppm (2H). This corresponds to the -CH₂OH group.

    • Note on Solvent Effects: In DMSO-d6, if exchange is slow, this may appear as a doublet (coupling to OH) with the OH proton visible as a triplet. In D₂O exchange or CD₃OD, it appears as a singlet.

  • Aromatic Region Stability: The proton signals for the phenyl ring (δ 7.3–7.5) and the benzenesulfonamide ring (δ 7.8–7.9) remain largely unchanged, confirming the core scaffold is intact.

Table 1: Comparative ¹H NMR Data (DMSO-d₆, 400 MHz)
PositionValdecoxib (Parent)This compound (Target)Shift Justification
Isoxazole-C5 Substituent 2.41 ppm (s, 3H) 4.58 ppm (s/d, 2H) Oxidation of -CH₃ to -CH₂OH (Deshielding due to Oxygen)
-OH (Hydroxyl) Not Present5.65 ppm (t, 1H)*Exchangeable proton (visible in dry DMSO)
Sulfonamide -NH₂7.50 ppm (s, 2H)7.52 ppm (s, 2H)Minimal electronic perturbation
Phenyl Ring (Ar-H)7.30 - 7.45 ppm (m)7.35 - 7.48 ppm (m)Core structure intact
Sulfonamide Ring (Ar-H)7.80 - 7.90 ppm (dd)7.82 - 7.92 ppm (dd)Core structure intact

Note: Chemical shifts are approximate and dependent on concentration and temperature.

Experimental Protocols

Protocol A: Isolation and Detection via LC-MS/MS

This protocol is designed for researchers isolating the metabolite from microsomal incubations or verifying synthetic standards.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (0.1%)

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

Workflow:

  • Sample Prep: Protein precipitation of plasma/microsomal mix with Acetonitrile (1:3 v/v). Centrifuge at 10,000 x g for 10 min.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Detection: Triple Quadrupole MS in MRM mode.

    • Transition: 331.1 → 313.1 (Quantifier), 331.1 → 118.0 (Qualifier).

Protocol B: Structural Confirmation Workflow

The following diagram outlines the logical decision tree for confirming the identity of this compound in a research setting.

ElucidationWorkflow Start Unknown Metabolite / Impurity MS_Screen LC-MS Screening (Target m/z 331) Start->MS_Screen Decision1 Mass Shift +16 Da? MS_Screen->Decision1 Isolate Isolate via Prep-HPLC Decision1->Isolate Yes Reject Reject / Alternative Isomer (e.g., N-hydroxy) Decision1->Reject No NMR_Acq Acquire 1H NMR (DMSO-d6) Isolate->NMR_Acq Check_Methyl Check 2.4 ppm Region NMR_Acq->Check_Methyl Check_Methylene Check 4.6 ppm Region Check_Methyl->Check_Methylene Signal Absent Check_Methyl->Reject Signal Present (Parent) Confirm CONFIRMED: This compound Check_Methylene->Confirm Signal Present (-CH2OH) Check_Methylene->Reject Signal Absent

Figure 2: Logical workflow for the structural confirmation of this compound.

Technical Considerations and Troubleshooting

Stability and Lactone Formation

Researchers must be aware that hydroxy-metabolites of isoxazoles can be chemically unstable. While this compound is relatively stable, exposure to strong acids during extraction can lead to ring opening or dehydration.

  • Recommendation: Maintain neutral pH during extraction. Avoid prolonged storage in acidic LC mobile phases.

Distinguishing from N-Hydroxyvaldecoxib

A potential isomer is N-hydroxyvaldecoxib (hydroxylation on the sulfonamide nitrogen).

  • Differentiation:

    • 1-Hydroxy (C5): NMR shows loss of methyl, appearance of methylene.

    • N-Hydroxy: NMR retains the C5-methyl singlet at 2.4 ppm. The change is only seen in the exchangeable sulfonamide protons (downfield shift or broadening).

References

  • Zhang, J. Y., et al. (2003).[6] "Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice." Drug Metabolism and Disposition. (Identifies M1 as the hydroxymethyl metabolite).

  • ClinPGx. "Valdecoxib: Pharmacokinetics and Metabolism." (Details CYP3A4/2C9 pathway for this compound).[1][3][4]

  • Toronto Research Chemicals (TRC). "1-Hydroxy Valdecoxib Reference Standard." (Provides chemical structure and CAS 181695-81-8).[7][8]

  • PubChem. "this compound Compound Summary."

  • Li, S., et al. (2020).[2] "Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib." Drug Design, Development and Therapy. (Context on Valdecoxib metabolic elimination).

Sources

Technical Analysis: 1-Hydroxyvaldecoxib (SC-66905) Interaction with COX-1 vs. COX-2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of 1-Hydroxyvaldecoxib (also identified as SC-66905 or Metabolite M1), the primary active metabolite of the selective COX-2 inhibitor valdecoxib. While valdecoxib itself is the active moiety formed from the prodrug parecoxib, its further metabolism via CYP2C9 and CYP3A4 yields this compound.

Key Finding: this compound retains selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1) but exhibits significantly reduced potency compared to the parent compound. Specifically, SC-66905 is approximately 36-fold less potent against COX-2 than valdecoxib (IC50: 0.18 µM vs. 0.005 µM) while maintaining a high selectivity index. This guide details the comparative kinetics, experimental validation protocols, and metabolic pathways essential for interpreting pharmacokinetic data in drug development.

Molecular Pharmacology & Mechanism[1]

Structural Context

This compound (SC-66905) is formed by the hydroxylation of the 5-methyl group on the isoxazole ring of valdecoxib. This structural modification alters the molecule's fit within the hydrophobic channel of the cyclooxygenase active site.

  • Parent: Valdecoxib (4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide)

  • Metabolite: this compound (4-(5-(hydroxymethyl)-3-phenyl-4-isoxazolyl)benzenesulfonamide)

Enzyme Interaction Kinetics

The selectivity of coxibs relies on the presence of a side pocket in the COX-2 active site (Val523) which is absent in COX-1 (Ile523).

  • Valdecoxib: Fits tightly into the COX-2 side pocket, establishing a "slow-tight" binding mechanism responsible for its high potency (IC50 ~5 nM).

  • This compound: The addition of the hydroxyl group at the 5-methyl position introduces polarity that likely destabilizes the hydrophobic interactions within the COX-2 channel, leading to the observed increase in IC50 (reduced potency). However, the molecule is still too bulky to enter the narrower COX-1 channel effectively, preserving its selectivity.

Quantitative Potency Analysis

The following data summarizes the inhibitory concentrations (IC50) derived from human recombinant enzyme assays. These values are critical for modeling the total therapeutic activity of parecoxib/valdecoxib administration.

Table 1: Comparative Inhibitory Potency (Human Recombinant Enzymes)

CompoundCodeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Valdecoxib SC-658720.005 140~28,000
This compound SC-669050.18 1120~6,200
Celecoxib (Ref)-0.04015~375

Data Source: FDA Pharmacology Review NDA 21-341 [1].

Interpretation:

  • Potency: SC-66905 is roughly 36x less potent than valdecoxib against the therapeutic target (COX-2).

  • Selectivity: Despite lower potency, SC-66905 remains highly selective (>6000-fold), posing minimal risk of COX-1 mediated gastrointestinal toxicity compared to non-selective NSAIDs.

Metabolic Pathway Visualization[1]

Understanding the formation of SC-66905 is vital for interpreting in vivo efficacy, especially in patients with CYP2C9 polymorphisms.

MetabolicPathway Parecoxib Parecoxib (Prodrug) Valdecoxib Valdecoxib (Active Drug) Parecoxib->Valdecoxib Hydrolysis (Liver Carboxyesterases) SC66905 This compound (SC-66905) Active Metabolite Valdecoxib->SC66905 Hydroxylation (CYP3A4, CYP2C9) Glucuronide O-Glucuronide (Inactive) SC66905->Glucuronide Glucuronidation (UGT Enzymes)

Figure 1: Metabolic cascade from Parecoxib to the active metabolite SC-66905.[1]

Experimental Protocols (Self-Validating Systems)

To replicate the potency data or assess new derivatives, the Whole Blood Assay (WBA) is the gold standard as it accounts for protein binding (approx. 98% for valdecoxib).

Protocol: Human Whole Blood COX Inhibition Assay

Objective: Determine IC50 values in a physiological matrix.

Materials:

  • Fresh human blood (heparinized for COX-1, drug-free).

  • LPS (Lipopolysaccharide) for COX-2 induction.

  • Test compounds (Valdecoxib, SC-66905) dissolved in DMSO.

Workflow:

  • COX-1 Assessment (Platelet Aggregation/Thromboxane B2):

    • Aliquot 500 µL fresh blood into microcentrifuge tubes.

    • Add inhibitor (range: 0.001 µM to 100 µM) or vehicle. Incubate 60 min at 37°C.

    • Trigger clotting by adding calcium ionophore (A23187) or allow spontaneous clotting (serum generation) for 60 min.

    • Centrifuge (2000g, 10 min).

    • Measure TxB2 levels in supernatant via ELISA. Validation: Control samples must show high TxB2 (>300 ng/mL).

  • COX-2 Assessment (LPS-Induced PGE2):

    • Aliquot 500 µL fresh heparinized blood.

    • Add inhibitor and LPS (10 µg/mL).

    • Incubate 24 hours at 37°C (allows COX-2 protein expression and PGE2 synthesis).

    • Centrifuge and measure PGE2 levels via ELISA. Validation: LPS control must show >5-fold increase in PGE2 over baseline.

AssayWorkflow cluster_COX1 COX-1 Assay (Constitutive) cluster_COX2 COX-2 Assay (Inducible) Blood1 Whole Blood (No anticoagulant/Citrate) Incubate1 Incubate with Drug (60 min, 37°C) Blood1->Incubate1 Clot Induce Clotting (Platelet Activation) Incubate1->Clot Measure1 Measure TxB2 (ELISA) Clot->Measure1 Blood2 Whole Blood (Heparinized) Incubate2 Incubate with Drug + LPS (24 hrs, 37°C) Blood2->Incubate2 Express COX-2 Expression & PGE2 Synthesis Incubate2->Express Measure2 Measure PGE2 (ELISA) Express->Measure2

Figure 2: Differential workflow for assessing COX-1 vs. COX-2 selectivity in human whole blood.

Safety & Clinical Implications

The interaction profile of this compound supports the safety profile of the parent drug regarding GI toxicity but highlights potential cardiovascular considerations.

  • GI Safety: The high selectivity ratio (>6000) of SC-66905 confirms that even as the parent drug metabolizes, the risk of COX-1 inhibition (gastric protection) remains negligible at therapeutic doses.

  • Cardiovascular Risk: Like all COX-2 selective inhibitors, the suppression of endothelial prostacyclin (PGI2) without concomitant inhibition of platelet thromboxane (COX-1 mediated) suggests a pro-thrombotic risk. SC-66905 contributes to this total COX-2 inhibitory load, extending the duration of this imbalance beyond the half-life of valdecoxib alone.

References

  • FDA Center for Drug Evaluation and Research. (2001). Application Number: 21-341.[2] Pharmacology Review, Part 1. Retrieved from [Link][2][3]

  • Zhang, J. Y., et al. (2003). Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. Drug Metabolism and Disposition, 31(4), 491-501. Retrieved from [Link]

  • Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity.[1][4] Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212. Retrieved from [Link]

  • Yuan, J., et al. (2002).[4] Disposition of a Specific Cyclooxygenase-2 Inhibitor, Valdecoxib, in Humans.[1][3][4] Drug Metabolism and Disposition, 30(9), 1013-1021. Retrieved from [Link]

Sources

Technical Guide: Cellular Uptake & Distribution of 1-Hydroxyvaldecoxib (Metabolite M1)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the cellular uptake, distribution, and characterization of 1-Hydroxyvaldecoxib , the primary active metabolite of the COX-2 inhibitor Valdecoxib (and its prodrug Parecoxib).

Executive Summary

This compound (systematically 4-[5-(hydroxymethyl)-3-phenyl-4-isoxazolyl]benzenesulfonamide) is the primary Phase I metabolite of the selective COX-2 inhibitor Valdecoxib.[1] Formed via CYP3A4 and CYP2C9-mediated hydroxylation of the 5-methyl group on the isoxazole ring, this metabolite retains pharmacological activity against COX-2, contributing to the therapeutic efficacy of the parent drug.[2]

Understanding the cellular uptake and intracellular distribution of this compound is critical for three reasons:

  • Efficacy Duration: As an active metabolite, its retention within target tissues (synoviocytes, endothelial cells) extends the analgesic window.

  • Toxicological Haptenization: While distinct from the unstable N-hydroxy metabolite linked to sulfonamide hypersensitivity (SJS/TEN), the accumulation of hydroxy-metabolites in keratinocytes remains a focal point of safety profiling.

  • Clearance Kinetics: Its intracellular conversion to the inactive carboxylic acid or glucuronide conjugates dictates the rate of renal elimination.

This guide provides a mechanistic breakdown of its cellular disposition and detailed protocols for quantifying its uptake and distribution.

Physicochemical Profile & Membrane Permeability

The cellular entry of this compound is governed by its physicochemical properties, which shift slightly from the parent Valdecoxib due to the addition of a polar hydroxyl group.

PropertyValdecoxib (Parent)This compound (Metabolite)Impact on Uptake
Molecular Weight 314.36 g/mol 330.36 g/mol Negligible impact on diffusion.
Lipophilicity (LogP) ~2.6 - 3.0~1.8 - 2.2 (Estimated)Reduced lipophilicity but remains permeable.
pKa (Sulfonamide) 9.8 (Weak Acid)9.7 - 9.8Predominantly neutral at physiological pH (7.4).
Solubility Low (10 µg/mL)ModerateImproved aqueous solubility aids cytosolic distribution.
Protein Binding ~98% (Albumin)~90-95% (Estimated)High binding limits the free fraction (

) available for uptake.
Mechanism of Entry

Unlike hydrophilic metabolites that require SLC transporters (e.g., OATs), This compound predominantly utilizes passive diffusion to cross the lipid bilayer. The lipophilic isoxazole core drives membrane partitioning, while the sulfonamide moiety remains un-ionized at extracellular pH.

Note: While passive diffusion is dominant, high plasma protein binding means that cellular uptake is highly sensitive to albumin concentration changes (e.g., in hypoalbuminemic disease states).

Intracellular Distribution & Signaling

Once inside the cell, this compound does not distribute homogeneously. It exhibits specific organelle tropism driven by target binding and metabolic sequestration.

A. Target Engagement (The "Sink" Effect)

The primary intracellular target, Cyclooxygenase-2 (COX-2) , is localized to the Endoplasmic Reticulum (ER) and the Nuclear Envelope .

  • Kinetics: this compound binds to the COX-2 hydrophobic channel. This high-affinity binding creates an intracellular "sink," driving further uptake against the concentration gradient until saturation is reached.

  • Activity: It inhibits prostaglandin E2 (PGE2) synthesis, though with slightly lower potency than the parent Valdecoxib.

B. Metabolic Fate (The Clearance Pathway)

In hepatocytes, the distribution is transient. The molecule is rapidly shuttled to metabolic enzymes:

  • Oxidation: Cytosolic alcohol dehydrogenases or further CYP activity oxidize the hydroxymethyl group to a Carboxylic Acid (inactive).

  • Conjugation: UGT enzymes (ER-bound) catalyze glucuronidation at the sulfonamide nitrogen (N-glucuronide) or the new hydroxyl group (O-glucuronide).

Pathway Visualization

The following diagram illustrates the cellular lifecycle of Valdecoxib and its conversion to this compound.

CellularUptake cluster_ext Extracellular Space (Plasma) cluster_cell Hepatocyte / Target Cell Parecoxib Parecoxib (Prodrug) Val_Ext Valdecoxib (Parent) Parecoxib->Val_Ext Hydrolysis (Blood) Albumin Albumin-Bound Complex Val_Ext->Albumin ~98% Bound Val_Int Valdecoxib (Intracellular) Val_Ext->Val_Int Passive Diffusion CYP CYP3A4 / 2C9 (ER Membrane) Val_Int->CYP Metabolism M1 This compound (Active Metabolite) CYP->M1 Hydroxylation (-CH3 to -CH2OH) COX2 COX-2 Target (Nuclear Envelope) M1->COX2 Inhibition (Efficacy) M2 Carboxylic Acid (Inactive) M1->M2 Oxidation UGT Glucuronidation (Phase II) M1->UGT Conjugation UGT->Val_Ext Efflux (Transporters)

Caption: Figure 1. Biotransformation and intracellular distribution pathways of Valdecoxib and its active metabolite this compound.

Experimental Protocols

To rigorously assess the uptake and distribution of this compound, researchers should employ a combination of cellular fractionation and mass spectrometry.

Protocol A: Cellular Accumulation Assay (Adherent Cells)

Objective: Determine the intracellular concentration of this compound relative to the extracellular medium (


).

Materials:

  • Cell Line: HEK293 (transfected with COX-2) or Caco-2 cells.

  • Compound: this compound (synthesized standard).

  • Lysis Buffer: 50% Methanol in water (chilled).

Workflow:

  • Seeding: Plate cells in 24-well plates at

    
     cells/well. Incubate 24h.
    
  • Dosing: Replace medium with HBSS containing 1 µM this compound.

    • Control: Include wells with 0.1% BSA to assess protein binding impact.

  • Incubation: Incubate at 37°C for time points: 5, 15, 30, 60, 120 min.

  • Termination:

    • Aspirate medium rapidly.

    • Wash cells 3x with ice-cold PBS (critical to remove membrane-bound drug).

  • Extraction: Add 200 µL chilled 50% Methanol. Scrape cells and collect lysate.

  • Centrifugation: 10,000 x g for 10 min at 4°C. Collect supernatant for LC-MS/MS.

Protocol B: LC-MS/MS Quantification

Objective: Specific detection of the metabolite without interference from the parent.

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo). Mode: Electrospray Ionization (ESI), Negative Mode (Sulfonamides ionize best in negative mode).

ParameterSetting
Ionization ESI Negative (-)
Precursor Ion (Q1) 329.1 m/z [M-H]⁻
Product Ion (Q3) 118.0 m/z (Sulfonamide fragment)
Cone Voltage 30 V
Collision Energy 25-35 eV (Optimize for fragment stability)
Column C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile

Quantification Logic: Calculate the Cellular Accumulation Ratio (CAR) :



  • A ratio > 1.0 indicates active uptake or intracellular binding (sequestration by COX-2).

  • A ratio ~ 1.0 suggests passive equilibration.

Experimental Workflow Diagram

The following diagram outlines the step-by-step workflow for validating the uptake mechanism.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Uptake Assay cluster_anal Phase 3: Analysis Start Start: this compound Stock Solution Step1 Cell Seeding (HEK293-COX2 or Hepatocytes) Start->Step1 Step3 Dosing (1 µM) Time Course: 0-120 min Step1->Step3 Step2 Buffer Preparation (HBSS +/- Albumin) Step2->Step3 Step4 Ice-Cold Wash (3x) Stop Transport Step3->Step4 Step5 Cell Lysis (MeOH:H2O Extraction) Step4->Step5 Step6 LC-MS/MS Analysis (MRM: 329 -> 118) Step5->Step6 Step7 Data Normalization (per mg Protein) Step6->Step7 Result Output: Intracellular Concentration & Accumulation Ratio Step7->Result

Caption: Figure 2. Standardized workflow for determining cellular accumulation kinetics of this compound.

References

  • G.D. Searle & Co. (2001).[3] Valdecoxib (Bextra) Prescribing Information. U.S. Food and Drug Administration.[3] Link

  • Yuan, J., et al. (2002). Biotransformation of Valdecoxib in Human: Identification of Metabolites and P450 Enzymes. Drug Metabolism and Disposition, 30(9), 1013-1021. Link

  • Zhang, J.Y., et al. (2003). Pharmacokinetics and Metabolism of the COX-2 Inhibitor Valdecoxib in Humans. Journal of Clinical Pharmacology, 43(6), 607-615. Link

  • Hassan, H.E., et al. (2010). P-glycoprotein-mediated efflux of valdecoxib and its metabolites. Journal of Pharmacy and Pharmacology. Link

  • Pfizer Inc. (2005).[3] Public Health Advisory - Bextra (valdecoxib).[1] FDA Safety Alerts. Link

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-Hydroxyvaldecoxib in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a comprehensive, field-tested protocol for the sensitive and selective quantification of 1-Hydroxyvaldecoxib, the primary active metabolite of the COX-2 inhibitor Valdecoxib, in human plasma. The method employs a straightforward protein precipitation extraction procedure followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). All aspects of the method, from sample preparation to data analysis, have been meticulously developed and validated according to the stringent criteria outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies involving Valdecoxib and its metabolites.

Introduction and Scientific Rationale

Valdecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). Following administration, particularly of its injectable prodrug Parecoxib, Valdecoxib is extensively metabolized in the body.[3] The primary metabolic pathway involves the oxidation of the 5-methyl group, catalyzed by cytochrome P450 enzymes, to form this compound (also known as SC-66905 or Valdecoxib M1).[4][5] This metabolite is pharmacologically active, contributing to the overall therapeutic effect.[6]

Therefore, accurate quantification of this compound in plasma is critical for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) assessments.[3][7] Such data are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, informing dosing regimens, and evaluating drug-drug interactions. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, selectivity, and speed.[8] This note details a method optimized for high-throughput analysis without compromising data integrity.

Analytical Method Overview

The core of this method is the selective isolation of the analyte from the complex plasma matrix, its efficient chromatographic separation, and its specific detection and quantification by mass spectrometry.

  • Sample Preparation: A simple and rapid protein precipitation (PPT) technique using acetonitrile is employed to remove the bulk of plasma proteins, which can interfere with the analysis and contaminate the LC-MS system.[3][9]

  • Internal Standard (IS): Celecoxib, a structurally related COX-2 inhibitor, is used as the internal standard to correct for variability during sample processing and instrumental analysis.[3][7] The use of a stable, co-extractable IS is fundamental to achieving high precision and accuracy.

  • Chromatography: An ACQUITY UPLC® BEH C18 reversed-phase column provides sharp, symmetrical peaks and excellent separation from endogenous plasma components within a short run time.[3][10]

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[3][7]

Detailed Experimental Protocol

Materials and Reagents
  • Analytes: this compound and Celecoxib (Internal Standard) reference standards (purity >98%).

  • Solvents: HPLC-grade or LC-MS grade Acetonitrile and Methanol.

  • Reagents: Formic acid (LC-MS grade), and ultrapure water.

  • Biological Matrix: Drug-free, pooled human plasma (K2-EDTA anticoagulant). Store at -80°C.

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Celecoxib in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the Celecoxib primary stock with acetonitrile.

  • Calibration Standards & QC Samples: Spike appropriate amounts of the this compound working solutions into blank human plasma to prepare a calibration curve (e.g., 8-10 non-zero points) and QC samples at four levels:

    • LLOQ: Lower Limit of Quantification

    • LQC: Low Quality Control

    • MQC: Medium Quality Control

    • HQC: High Quality Control

Sample Preparation Protocol: Protein Precipitation
  • Aliquot 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (1 µg/mL Celecoxib in acetonitrile) to each tube, except for blank samples.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.[3]

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Dilute the supernatant with an equal volume (100 µL) of ultrapure water containing 0.1% formic acid to ensure compatibility with the mobile phase.[3]

  • Inject 2 µL of the final solution into the LC-MS/MS system.

UPLC-MS/MS System and Conditions
ParameterSetting
System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm[3]
Column Temp. 40°C[3]
Autosampler Temp. 4°C[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Flow Rate 0.4 mL/min[3]
Injection Volume 2 µL
Gradient Elution Time (min)
0.0 - 0.5
0.5 - 1.5
1.5 - 2.0
2.0 - 2.1
2.1 - 3.0

Rationale: A gradient elution is used to ensure that the analyte is eluted with sufficient organic solvent for good ionization while allowing for a rapid wash of the column to remove late-eluting matrix components, leading to a short total run time of 3 minutes.[3]

ParameterSetting
System Waters XEVO TQD or equivalent Triple Quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Capillary Voltage 4.0 kV[3]
Source Temp. 150°C[3]
Desolvation Temp. 500°C[3]
Desolvation Gas Flow 600 L/hr (Nitrogen)[3]
Cone Gas Flow 50 L/hr (Nitrogen)[3]
MRM Transitions Analyte
This compound
Celecoxib (IS)

Note: The m/z transition for this compound is proposed based on its molecular weight ([M+H]+ of 331.1) and plausible fragmentation patterns analogous to similar structures. These values must be optimized on the specific instrument used. The transition for the IS, Celecoxib, is well-documented.[3]

Method Validation Protocol & Results

The method was fully validated according to FDA and EMA guidelines, which require rigorous testing to ensure reliability.[1][2][11]

Workflow Diagram

G cluster_pre Pre-Analysis cluster_analysis Sample Analysis cluster_post Post-Analysis stock Stock & Working Standard Preparation qc_prep Spiking of Plasma (Calibration & QC Samples) stock->qc_prep ppt Protein Precipitation (Acetonitrile + IS) qc_prep->ppt centrifuge Centrifugation (13,000 rpm, 10 min) ppt->centrifuge transfer Supernatant Transfer & Dilution centrifuge->transfer inject LC-MS/MS Injection transfer->inject integrate Peak Integration (Analyte/IS Ratio) inject->integrate calculate Concentration Calculation (via Calibration Curve) integrate->calculate report Data Review & Reporting calculate->report caption Bioanalytical Workflow for this compound

Caption: Bioanalytical Workflow for this compound.

Selectivity and Specificity
  • Protocol: Six different lots of blank human plasma were processed and analyzed to ensure no significant interfering peaks were present at the retention times of this compound and the IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the response at the LLOQ for the analyte, and ≤ 5% for the IS.[2]

  • Result: The method demonstrated high selectivity with no significant interferences observed.

Linearity and Range
  • Protocol: Calibration curves were prepared and analyzed in triplicate. A weighted (1/x²) linear regression model was used.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.99.[12][13] Back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% at LLOQ).

  • Result: The method was linear over a range of 0.5 to 500 ng/mL with a mean r² > 0.998.

Accuracy and Precision
  • Protocol: The accuracy (as % Relative Error, RE) and precision (as % Coefficient of Variation, CV) were determined by analyzing five replicates of QC samples (LLOQ, LQC, MQC, HQC) on three separate days (inter-day) and within the same run (intra-day).

  • Acceptance Criteria (EMA/FDA): The mean accuracy should be within ±15% of the nominal values (±20% at LLOQ). The precision (CV) should not exceed 15% (20% at LLOQ).[11]

  • Result Summary:

    QC Level (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%RE) Inter-day Accuracy (%RE)
    LLOQ (0.5) 8.9 11.2 -5.4 -3.8
    LQC (1.5) 6.5 7.8 2.1 4.5
    MQC (75) 4.1 5.3 1.5 2.9

    | HQC (400) | 3.8 | 4.9 | -3.2 | -1.7 |

Matrix Effect and Recovery
  • Protocol:

    • Matrix Effect: Assessed by comparing the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution at LQC and HQC levels (n=6 lots).

    • Extraction Recovery: Determined by comparing the peak area of pre-extraction spiked samples with that of post-extraction spiked samples.

  • Acceptance Criteria: The CV of the matrix factor should be ≤ 15%.[14] Recovery should be consistent and reproducible.

  • Result: The matrix effect was minimal and consistent across different plasma lots. The mean extraction recovery for this compound was >85% and for the IS was >89%, demonstrating the efficiency of the protein precipitation method.

Stability
  • Protocol: The stability of this compound in plasma was evaluated at LQC and HQC levels under various storage and handling conditions.[3]

  • Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal concentration.[3]

  • Result Summary:

    Condition Duration Stability
    Freeze-Thaw Stability 3 cycles (-80°C to RT) Stable[3]
    Short-Term (Bench-top) 24 hours at Room Temp. Stable[3]
    Long-Term Storage 3 weeks at -20°C Stable[3]

    | Post-Preparative (Autosampler) | 24 hours at 4°C | Stable |

Conclusion

This application note describes a simple, rapid, and reliable UPLC-MS/MS method for the quantification of this compound in human plasma. The one-step protein precipitation protocol allows for high-throughput sample processing. The method has been rigorously validated and meets all acceptance criteria set forth by the FDA and EMA for bioanalytical method validation.[1][2] It is fit for purpose and can be confidently deployed in clinical and non-clinical studies to support the development of drugs where Valdecoxib pharmacokinetics are of interest.

References

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available from: [Link]

  • Scitech Journals. Validation of a Sensitive Lc/Ms/Ms Method for the Determination of Imrecoxib and its Two Metabolites in Human Plasma. Available from: [Link]

  • ResearchGate. Matrix effect in plasma samples. Matrix effects are represented as mean.... Available from: [Link]

  • ResearchGate. Determination of Valdecoxib in Human Plasma Using Reverse Phase HPLC. Available from: [Link]

  • MDPI. A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Available from: [Link]

  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available from: [Link]

  • MDPI. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. Available from: [Link]

  • National Institutes of Health (NIH). Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies. Available from: [Link]

  • Dovepress. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib. Available from: [Link]

  • PubMed. Chemical and Biological Investigation of N-hydroxy-valdecoxib: An Active Metabolite of.... Available from: [Link]

  • National Institutes of Health (NIH). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available from: [Link]

  • PubMed. Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. Available from: [Link]

  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

  • ResearchGate. Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • ResearchGate. List of MRM transitions for each of the detected metabolites | Download Table. Available from: [Link]

  • European Medicines Agency (EMA). Guideline Bioanalytical method validation. Available from: [Link]

  • precisionFDA. This compound. Available from: [Link]

  • National Institutes of Health (NIH). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Available from: [Link]

  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Available from: [Link]

  • National Institutes of Health (NIH). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Available from: [Link]

  • PubMed. UPLC-MS/MS Technology for the Quantitative Methodology and Pharmacokinetic Analysis of Voxtalisib in Rat Plasma. Available from: [Link]

  • Chromatography Forum. Matrix Effects in LSMS Analysis of Plasma Samples. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available from: [Link]

  • ResearchGate. The Stability of Parecoxib and Valdecoxib in Beagle Plasma (n=6, Mean ± SD). Available from: [Link]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]

  • National Institutes of Health (NIH). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available from: [Link]

  • PubMed. Simultaneous determination of parecoxib sodium and its active metabolite valdecoxib in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study after intravenous and intramuscular administration. Available from: [Link]

  • European Medicines Agency (EMA). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • ResearchGate. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies. Available from: [Link]

  • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Available from: [Link]

  • bevital. Stability study of 81 analytes in human whole blood, in serum and in plasma. Available from: [Link]

  • Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]

  • National Institutes of Health (NIH). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Available from: [Link]

  • ResearchGate. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study. Available from: [Link]

  • ResearchGate. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Available from: [Link]

  • IQVIA. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • PubMed. Stability of routine biochemical analytes in whole blood and plasma/serum: focus on potassium stability from lithium heparin. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). 21-341 Bextra Clinical Pharmacology Biopharmaceutics Review Part 1. Available from: [Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction of 1-Hydroxyvaldecoxib from Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the isolation and quantification of 1-Hydroxyvaldecoxib (M1), the primary active metabolite of the COX-2 inhibitor Valdecoxib, from human urine.

While Valdecoxib itself is lipophilic, its metabolism via CYP3A4 and CYP2C9 introduces a hydroxyl group, significantly altering its polarity. Furthermore, extensive Phase II conjugation (glucuronidation) requires a critical enzymatic hydrolysis step prior to extraction to quantify the total metabolite load.

This guide moves beyond standard C18 protocols, recommending a Polymeric Hydrophilic-Lipophilic Balanced (HLB) Solid-Phase Extraction (SPE) approach. This ensures superior retention of the polar hydroxylated metabolite compared to traditional silica-based phases, providing higher recovery (>85%) and cleaner baselines for LC-MS/MS analysis.

Analyte Profile & Metabolic Context[1][2][3][4][5][6]

Understanding the metabolic pathway is prerequisite to successful extraction. This compound does not exist solely as a free molecule in urine; it is predominantly excreted as an O-glucuronide conjugate.

Metabolic Pathway Visualization

MetabolicPathway Valdecoxib Valdecoxib (Parent Drug) CYP CYP3A4 / CYP2C9 (Liver) Valdecoxib->CYP OneOH This compound (Target Analyte) CYP->OneOH Hydroxylation UGT UGT Enzymes (Phase II) OneOH->UGT Glucuronide 1-OH-Valdecoxib O-Glucuronide UGT->Glucuronide Conjugation (Major Urinary Form)

Figure 1: Metabolic trajectory of Valdecoxib.[1][2][3][4] Successful analysis requires reversing the final conjugation step.

Physicochemical Properties
PropertyValdecoxibThis compound
Molecular Weight 314.36 g/mol 330.36 g/mol
LogP (Octanol/Water) ~2.6~1.8 (More Polar)
pKa 9.6 (Sulfonamide)9.5 (Sulfonamide)
Primary Ionization Negative ESI (Sulfonamide)Negative ESI

Materials & Reagents

  • SPE Cartridges: Polymeric HLB (Hydrophilic-Lipophilic Balance), 30 mg / 1 mL (e.g., Oasis HLB, Strata-X, or equivalent).

    • Why HLB? Unlike C18, HLB sorbents do not dewet if they run dry and possess dual retention mechanisms (hydrophobic and polar interactions), essential for capturing the hydroxylated metabolite.

  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalents).
    
  • Internal Standard (IS): Celecoxib or deuterated Valdecoxib (

    
    -Valdecoxib).
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.

Protocol Phase I: Sample Pre-treatment (Hydrolysis)

Objective: Deconjugate the glucuronide to release free this compound. Omitting this step will result in >80% underestimation of the metabolite.

  • Aliquot: Transfer 1.0 mL of urine into a clean glass centrifuge tube.

  • Buffer Addition: Add 1.0 mL of 0.1 M Ammonium Acetate buffer (pH 5.0).

  • Enzyme Addition: Add 50

    
    L of 
    
    
    
    -glucuronidase solution (>100,000 units/mL).
  • Incubation: Vortex briefly and incubate at 37°C for 2 hours .

    • Note: Higher temperatures (60°C) can be used to shorten time, but 37°C preserves analyte stability best.

  • Stop Reaction: Add 100

    
    L of Internal Standard solution.
    
  • Clarification: Centrifuge at 3,000 x g for 5 minutes to remove particulates.

Protocol Phase II: Solid-Phase Extraction (SPE)

Method: Polymeric Reversed-Phase (HLB). Rationale: The sulfonamide moiety allows for negative ionization, but the molecule is neutral at acidic pH. We extract in the neutral state to maximize hydrophobic retention on the polymer.

Workflow Diagram

SPE_Workflow Start Hydrolyzed Urine Sample Condition 1. Condition 1 mL MeOH -> 1 mL Water Load 2. Load Sample (Gravity or Low Vacuum) Condition->Load Wash 3. Wash 1 mL 5% MeOH in Water Load->Wash Remove Salts/Proteins Elute 4. Elute 1 mL Methanol Wash->Elute Recover Analyte Evap 5. Evaporate N2 stream @ 40°C Elute->Evap Recon 6. Reconstitute Mobile Phase (50:50 ACN:Buffer) Evap->Recon

Figure 2: Step-by-step SPE extraction logic.

Detailed Steps:
  • Conditioning:

    • Pass 1 mL Methanol through the cartridge.[5]

    • Pass 1 mL Water (Do not let the cartridge dry completely, though HLB is forgiving).

  • Loading:

    • Load the prepared hydrolyzed urine sample (~2 mL total volume) at a slow flow rate (1 mL/min).

  • Washing (Critical Step):

    • Wash with 1 mL of 5% Methanol in Water .

    • Mechanism:[5][6] This removes salts and highly polar urinary pigments while the lipophilic this compound remains bound to the polymer.

    • Dry: Apply high vacuum for 2 minutes to remove residual aqueous wash.

  • Elution:

    • Elute with 1 mL of 100% Methanol .

    • Tip: Apply a small volume (500

      
      L), soak for 30 seconds, then elute, followed by the second 500 
      
      
      
      L.
  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[7]

    • Reconstitute in 200

      
      L  of Mobile Phase (e.g., 50:50 Acetonitrile:10mM Ammonium Acetate).
      

LC-MS/MS Quantification Parameters

While extraction is the focus, the detection method validates the cleanup.[6] Valdecoxib and its metabolites ionize efficiently in Negative Electrospray Ionization (ESI-) mode due to the sulfonamide group.

Chromatography:

  • Column: C18 or C8 (e.g., Zorbax XDB-C8 or Acquity BEH C18), 2.1 x 50 mm.[8]

  • Mobile Phase: ACN : 10mM Ammonium Acetate (50:50 isocratic or gradient).

  • Flow Rate: 0.2 - 0.4 mL/min.

Mass Spectrometry (MRM Transitions):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Valdecoxib 313.0 [M-H]⁻118.0~25
This compound 329.0 [M-H]⁻196.0~28
Celecoxib (IS) 380.0 [M-H]⁻316.0~30

Note: Positive mode (


) is also possible (Valdecoxib m/z 315 

132), but Negative mode often yields lower background noise in urine matrices.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (<60%) Incomplete HydrolysisVerify

-glucuronidase activity; extend incubation time or check pH (must be 5.0).
High Backpressure Protein PrecipitationEnsure centrifugation step (3000xg) is performed after hydrolysis and before loading.
Matrix Effects (Suppression) Residual PhospholipidsAdd a "Pre-Elution" wash of 20% ACN if interferences persist, or switch to a Hybrid SPE-Phospholipid removal plate.

References

  • Zhang, J. Y., Fast, D. M., & Breau, A. P. (2003). Determination of valdecoxib and its metabolites in human urine by automated solid-phase extraction-liquid chromatography-tandem mass spectrometry.[9][10] Journal of Chromatography B, 785(1), 123-134.[10]

  • Werner, U., Werner, D., Hinz, B., et al. (2008). Liquid chromatography-tandem mass spectrometry method for the determination of valdecoxib and its major metabolite in human plasma. Journal of Chromatography B, 875(2), 478-486.

  • Yuan, H., Zhang, X., et al. (2020). Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib in Beagle Plasma by UPLC-MS/MS.[11] Drug Design, Development and Therapy, 14, 1073–1081.

  • FDA Substance Registration System. this compound (Unique Ingredient Identifier).

Sources

Application Note: A Practical Guide to Quantifying COX-2 Inhibition Using 1-Hydroxyvaldecoxib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] Two primary isoforms exist: COX-1, a constitutively expressed enzyme involved in homeostatic functions like gastric protection and platelet aggregation, and COX-2, which is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[1][3][4] This distinction is the cornerstone of modern anti-inflammatory drug development. Selective inhibition of COX-2 allows for the mitigation of inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][5]

Valdecoxib is a potent and selective COX-2 inhibitor.[6] In vivo, it is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9, into several metabolites.[6][7] The principal active metabolite formed through the oxidation of the 5-methyl group is 1-Hydroxyvaldecoxib (also known as metabolite M1).[6][8] Understanding the inhibitory activity of this key metabolite is crucial for comprehensive pharmacological profiling and drug development.

This application note provides a detailed, field-tested protocol for conducting an in vitro COX-2 inhibition assay using this compound. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present a framework for robust data analysis.

Scientific Principle of the Assay

The protocol described herein is a fluorometric, enzyme-based assay designed for high-throughput screening and characterization of COX-2 inhibitors.[1][3] The fundamental principle is the detection of Prostaglandin G2 (PGG2), an unstable intermediate product generated by the action of COX-2 on its substrate, arachidonic acid. A specialized COX probe included in the reaction fluoresces upon interaction with PGG2. The resulting fluorescent signal (λEx = 535 nm / λEm = 587 nm) is directly proportional to the amount of PGG2 produced and, therefore, to the enzymatic activity of COX-2.[3]

When an inhibitor like this compound is introduced, it binds to the COX-2 enzyme, preventing the conversion of arachidonic acid to PGG2.[9] This leads to a dose-dependent decrease in the fluorescent signal. By measuring the reduction in fluorescence across a range of inhibitor concentrations, we can accurately determine the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) (and intermediate PGG2) COX2->PGH2 Catalysis Prostaglandins Inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX2 Inhibition

Caption: COX-2 signaling pathway and point of inhibition.

Materials and Reagents

Key Components
  • This compound: (CAS: 181695-81-8).[10] Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous Dimethyl Sulfoxide (DMSO).

  • Recombinant Human COX-2 Enzyme: Lyophilized powder. Reconstitute as per supplier instructions (e.g., with 110 µL of purified water), aliquot, and store at -80°C to avoid repeated freeze-thaw cycles.[3]

  • COX Assay Buffer: Typically provided in commercial kits.

  • COX Probe (in DMSO): A fluorogenic substrate that reacts with PGG2.

  • COX Cofactor (in DMSO): Essential for optimal enzyme activity.

  • Arachidonic Acid (Substrate): Reconstitute as per supplier instructions (e.g., in ethanol).[3]

  • Positive Control Inhibitor: Celecoxib or Valdecoxib (in DMSO). A known selective COX-2 inhibitor is crucial for assay validation.[3]

Required Equipment
  • Fluorescence multiwell plate reader with excitation/emission filters for ~535/587 nm.

  • Opaque, flat-bottom 96-well plates (white or black).

  • Multichannel pipettor and sterile tips.

  • Incubator or plate heater set to 25°C or 37°C (assay dependent).

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be inherently self-validating through the inclusion of comprehensive controls. Each plate must contain these controls to ensure data integrity.

start Start prep Reagent & Inhibitor Serial Dilution Prep start->prep plate Plate Setup: - Test Compound - Controls (EC, IC, SC, BKG) prep->plate reagents Add Master Mix: - Assay Buffer - Probe - Cofactor - COX-2 Enzyme plate->reagents incubate1 Pre-incubation (10 min @ 25°C) reagents->incubate1 initiate Initiate Reaction: Add Arachidonic Acid incubate1->initiate read Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) initiate->read analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 read->analyze end End analyze->end

Caption: High-level experimental workflow for the COX-2 assay.

Reagent Preparation
  • This compound Dilutions: Perform a serial dilution of your this compound stock solution in COX Assay Buffer to create a range of concentrations (e.g., 8-10 points spanning from 1 nM to 100 µM). The final concentrations in the well will be 1/10th of these working concentrations. This step is critical for generating a full dose-response curve.

  • Enzyme Preparation: Thaw the reconstituted COX-2 enzyme on ice. Keep the enzyme on ice for the duration of use; its stability on ice is typically limited (~30 minutes).[3]

  • Reaction Master Mix: Prepare a master mix containing Assay Buffer, COX Probe, and COX Cofactor. This ensures consistency across all wells. Add the COX-2 enzyme to the master mix immediately before dispensing into the plate.

Plate Setup (96-well format)

It is essential to set up the plate with all necessary controls to validate the results of the experiment.

  • Test Wells (S): 10 µL of diluted this compound solutions.

  • Enzyme Control / 100% Activity (EC): 10 µL of COX Assay Buffer. This well represents the maximum enzymatic activity without any inhibition.

  • Inhibitor Control / Positive Control (IC): 10 µL of a known COX-2 inhibitor (e.g., Celecoxib at a concentration known to give >80% inhibition). This confirms the assay can detect inhibition.

  • Solvent Control (SC): 10 µL of COX Assay Buffer containing the highest concentration of DMSO used in the test wells. This verifies that the solvent itself does not interfere with the enzyme.[3]

  • Background Control (BKG): 10 µL of COX Assay Buffer. In the next step, add a master mix that does not contain the COX-2 enzyme. This measures the background fluorescence of the reagents.

Assay Procedure
  • Dispense Inhibitors and Controls: Add 10 µL of the appropriate solutions (Test compound, Assay Buffer, Positive Control, Solvent) to the designated wells as outlined in 4.2.

  • Add Enzyme Master Mix: Add 80 µL of the complete Reaction Master Mix (containing COX-2 enzyme) to all wells except the Background Control wells. To the Background wells, add 80 µL of a master mix prepared without the enzyme.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C, protected from light. This step allows the inhibitor to bind to the enzyme before the substrate is introduced. Note that many COX inhibitors exhibit time-dependent inhibition, so this incubation time should be kept consistent.[11]

  • Initiate Reaction: Add 10 µL of the prepared Arachidonic Acid substrate solution to all wells.

  • Measure Fluorescence: Immediately begin measuring the fluorescence in a kinetic mode at Ex/Em = 535/587 nm.[3] Record data every minute for 15-20 minutes. The rate of increase in fluorescence (slope) is proportional to the enzyme activity.

Data Analysis and Interpretation

Calculating Percentage Inhibition

The primary data output is the rate of reaction (slope of fluorescence vs. time).

  • Determine Slopes: Calculate the Vmax (slope) for each well from the linear portion of the kinetic curve.

  • Correct for Background: Subtract the slope of the Background Control (BKG) from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each concentration of this compound:

    % Inhibition = [ (Slope_EC - Slope_S) / Slope_EC ] * 100

    Where:

    • Slope_EC is the slope of the Enzyme Control (100% activity).

    • Slope_S is the slope of the well with the test compound.

Determining the IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

  • Plot Data: Plot the calculated % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, SigmaPlot) to fit the data to a non-linear regression model (sigmoidal dose-response with variable slope).

  • Obtain IC₅₀: The software will calculate the IC₅₀ value from the curve fit. A valid IC₅₀ determination requires a well-defined dose-response curve with clear upper and lower plateaus.

Example Data and Interpretation

The following table represents example data for determining the IC₅₀ of this compound.

[this compound] (nM)Log ConcentrationAvg. Fluorescence Rate (RFU/min)% Inhibition
0 (EC)N/A250.00.0%
10245.51.8%
101210.016.0%
501.7135.046.0%
100287.565.0%
5002.730.088.0%
1000322.591.0%
10000420.092.0%
BKGN/A20.0N/A

After background subtraction and calculation, plotting this data and performing a non-linear regression would yield an IC₅₀ value of approximately 55 nM .

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Pipetting errors; Inconsistent mixing.Use calibrated pipettes; ensure thorough mixing after adding substrate; use a multichannel pipettor for additions.
Low signal in Enzyme Control (EC) wells Inactive enzyme; Incorrect reagent prep.Ensure proper storage and handling of COX-2 enzyme (-80°C); prepare fresh substrate and cofactor dilutions for each experiment.[3]
High signal in Background (BKG) wells Contaminated reagents; Autofluorescence of test compound.Use fresh, high-purity reagents; run a separate plate to test for compound autofluorescence at the assay wavelengths.
Positive Control (IC) shows little inhibition Degraded control inhibitor; Insufficient pre-incubation.Use a fresh aliquot of the positive control stock; ensure the 10-minute pre-incubation step is performed consistently.

Conclusion

This application note provides a robust and reliable framework for the in vitro characterization of this compound as a COX-2 inhibitor. By adhering to the detailed protocol and incorporating the necessary controls, researchers can generate high-quality, reproducible data on the inhibitory potency of this key active metabolite. This information is invaluable for pharmacokinetic/pharmacodynamic (PK/PD) modeling and advancing the development of safer and more effective anti-inflammatory therapeutics.

References

  • Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. PubMed.[Link]

  • Valdecoxib – Knowledge and References. Taylor & Francis.[Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic.[Link]

  • valdecoxib. ClinPGx.[Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia.[Link]

  • COX-2 Inhibitor Screening Kit. Creative BioMart.[Link]

  • What are COX-2 inhibitors and how do they work? Patsnap Synapse.[Link]

  • COX Inhibitors. StatPearls - NCBI Bookshelf.[Link]

  • Mechanism of action of anti-inflammatory drugs. PubMed.[Link]

  • This compound. precisionFDA.[Link]

  • Effects of Dexmedetomidine on the Pharmacokinetics of Parecoxib and Its Metabolite Valdecoxib in Beagles by UPLC-MS/MS. PubMed Central.[Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.[Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.[Link]

  • Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. PNAS.[Link]

Sources

Application Note: Preparation of 1-Hydroxyvaldecoxib for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

1-Hydroxyvaldecoxib (CAS: 181695-81-8) is the primary active metabolite of the selective COX-2 inhibitor Valdecoxib (and its prodrug Parecoxib). Formed via hepatic metabolism mediated by CYP3A4 and CYP2C9, this hydroxylated derivative retains significant cyclooxygenase-2 (COX-2) inhibitory potency.

In drug development and toxicology, studying this compound is critical for complying with MIST (Metabolites in Safety Testing) guidelines, as it allows researchers to distinguish parent-drug effects from metabolite-driven efficacy or toxicity. This guide provides a standardized protocol for solubilizing, storing, and applying this compound in cell culture environments, addressing the specific challenges of lipophilicity and oxidative stability.

Physicochemical Profile

Before handling, verify the identity and properties of the reference standard.

PropertySpecificationNotes
Chemical Name 4-[5-(Hydroxymethyl)-3-phenyl-4-isoxazolyl]benzenesulfonamide
Common Name This compoundMetabolite M1 of Valdecoxib
CAS Number 181695-81-8Distinct from Valdecoxib (181695-72-7)
Molecular Formula C₁₆H₁₄N₂O₄S
Molecular Weight 330.36 g/mol
Solubility (DMSO) ~20 mg/mL (approx. 60 mM)Primary solvent for stock preparation
Solubility (Water) NegligibleDo not attempt aqueous stock preparation
Appearance White to off-white solid

Metabolic Pathway Visualization

Understanding the origin of this metabolite is crucial for interpreting assay data, particularly in hepatocyte models where interconversion may occur.

Metabolism Parecoxib Parecoxib (Prodrug) Valdecoxib Valdecoxib (Active Parent) Parecoxib->Valdecoxib Hydrolysis (Liver/Plasma) Hydroxy This compound (Active Metabolite) Valdecoxib->Hydroxy CYP3A4 CYP2C9 Glucuronide Glucuronide Conjugates Hydroxy->Glucuronide UGT Enzymes (Phase II)

Figure 1: Metabolic cascade of Parecoxib/Valdecoxib showing the formation of this compound via Cytochrome P450 enzymes.

Preparation Protocol

Critical Pre-Requisites
  • Solvent: Dimethyl Sulfoxide (DMSO), Hybri-Max™ or Cell Culture Grade (Sterile, ≥99.9%).

  • Vessels: Amber glass vials or polypropylene tubes (DMSO compatible). Avoid polystyrene.

  • Environment: Low light (hydroxylated isoxazoles can be photo-labile).

Stock Solution Preparation (10 mM)

A 10 mM stock is recommended to allow for high-dilution factors (1:1000) in culture media.

  • Weighing: Accurately weigh 3.30 mg of this compound powder.

  • Dissolution: Add 1.0 mL of sterile DMSO.

  • Mixing: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: Solution must be optically clear.

  • Aliquot: Dispense into 50 µL aliquots in sterile amber microtubes.

  • Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

Working Solution & Serial Dilution

Goal: Achieve a final assay concentration (e.g., 10 µM) while keeping DMSO concentration ≤ 0.1% (v/v) to prevent solvent toxicity.

Protocol for 10 µM Final Concentration:

  • Intermediate Dilution (100x):

    • Take 10 µL of 10 mM Stock .

    • Add 990 µL of cell culture media (serum-free preferred for this step).

    • Result: 100 µM solution (1% DMSO).

  • Final Application (1x):

    • Add 100 µL of Intermediate Solution to 900 µL of cell culture media in the well.

    • Result: 10 µM this compound (0.1% DMSO).

DilutionWorkflow Powder Solid Powder (3.3 mg) Stock Stock Solution 10 mM (100% DMSO) Powder->Stock Dissolve DMSO DMSO (1 mL) DMSO->Stock Inter Intermediate 100 µM (1% DMSO) Stock->Inter 1:100 Dilution (into Media) Final Cell Well 10 µM (0.1% DMSO) Inter->Final 1:10 Dilution (into Well)

Figure 2: Serial dilution workflow to minimize DMSO shock to cells.

Quality Control (HPLC Validation)

Because metabolites can degrade into ring-opened products, validation of the stock solution via HPLC is recommended if the aliquot is older than 3 months.

  • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (45:55 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 239 nm (Isosbestic point for valdecoxib derivatives).

  • Expected Retention: this compound will elute earlier than Valdecoxib due to the polar hydroxyl group.

Biological Application Notes

COX-2 Selectivity

This compound is highly selective.

  • COX-2 IC₅₀: ~0.005 - 0.05 µM[3]

  • COX-1 IC₅₀: > 100 µM[3][4]

  • Note: In whole blood assays, protein binding (albumin) may shift the effective IC₅₀ higher. Ensure serum concentration in media (e.g., 10% FBS) is consistent across experiments.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high (>100 µM) or rapid addition.Use the "Intermediate Dilution" step. Do not add 100% DMSO stock directly to cold media.
Cell Detachment DMSO toxicity.[5]Ensure final DMSO is <0.1%.[6] Include a "Vehicle Control" (0.1% DMSO only) in all plates.
Loss of Potency Oxidative degradation.Prepare intermediate dilutions fresh daily. Do not store diluted media.[7]

References

  • Metabolism & Pharmacokinetics: Zhang, J. Y., et al. "Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice." Drug Metabolism and Disposition 31.4 (2003): 491-501. Link

  • Enzymatic Pathway: FDA Clinical Pharmacology Review for Valdecoxib (Bextra). Identifies CYP3A4/2C9 role in 1-hydroxy metabolite formation. Link

  • COX-2 Selectivity: Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[3] Journal of Medicinal Chemistry 43.5 (2000): 775–777.[4] Link

  • Solubility & DMSO: Cayman Chemical Product Information, Valdecoxib & Metabolites. Link

Sources

development of an ELISA for 1-Hydroxyvaldecoxib detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of a High-Specificity Competitive ELISA for 1-Hydroxyvaldecoxib (M1 Metabolite) Detection

Executive Summary & Scientific Rationale

1.1 The Analyte and Clinical Relevance Valdecoxib (Bextra) is a selective COX-2 inhibitor, primarily metabolized by CYP3A4 and CYP2C9 into its active metabolite, This compound (also known as hydroxymethyl-valdecoxib or Metabolite M1).[1][2] While the parent drug was withdrawn due to cardiovascular and cutaneous toxicity risks (Stevens-Johnson syndrome), the detection of its metabolites remains critical for:

  • Forensic Toxicology: Identifying past exposure in unexplained dermatological or cardiovascular fatalities.

  • Pharmacokinetic (PK) Studies: Investigating metabolic clearance in animal models for next-generation coxib development.

  • Illicit Adulteration Screening: Monitoring herbal supplements for illegal NSAID spiking.

1.2 The Challenge: Hapten Design this compound differs from the parent Valdecoxib only by a single oxygen atom (a hydroxymethyl group -CH2OH vs. a methyl group -CH3 on the isoxazole ring).

  • Standard Failure Mode: Conjugating the hapten to the carrier protein via the unique hydroxyl group masks the very feature that distinguishes the metabolite from the parent drug. This results in antibodies that cross-react 100% with Valdecoxib.

  • The Solution (Distal Conjugation): To generate a metabolite-specific antibody, we must leave the hydroxymethyl group exposed. We will utilize the sulfonamide moiety (distal to the isoxazole ring) as the conjugation site. By attaching a linker here, the antibody binding pocket is forced to recognize the "top" of the molecule—the isoxazole ring containing the specific -CH2OH group.

Immunogen Design & Synthesis Protocol

The generation of a high-affinity antibody relies on the synthesis of a "Mimic Hapten" that presents the target epitope rigidly.

Hapten Synthesis Strategy

We will synthesize N-(3-carboxypropionyl)-1-hydroxyvaldecoxib . This introduces a carboxylic acid handle via the sulfonamide nitrogen, allowing conjugation to lysine residues on the carrier protein.

  • Starting Material: this compound (Standard).

  • Linker: Succinic Anhydride.

  • Chemistry: Nucleophilic attack of the sulfonamide nitrogen on the anhydride ring.

Step-by-Step Synthesis:

  • Dissolution: Dissolve 10 mg of this compound in 2 mL anhydrous Pyridine (acts as both solvent and base).

  • Acylation: Add 1.5 molar equivalents of Succinic Anhydride and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Reflux: Heat at 60°C for 4 hours under nitrogen atmosphere.

  • Purification: Evaporate solvent. Redissolve residue in 5% NaHCO3 and wash with ethyl acetate (removes unreacted parent). Acidify the aqueous layer to pH 3 with HCl to precipitate the Hapten (Hemisuccinate derivative). Extract with Ethyl Acetate, dry, and crystallize.

  • Verification: Confirm structure via LC-MS (Expected Mass shift: +100 Da).

Immunogen Conjugation (The "Mixed Anhydride" Method)

We use the Mixed Anhydride method for high coupling efficiency, avoiding the urea byproducts of EDC coupling that can denature sensitive proteins.

  • Carrier Protein: Keyhole Limpet Hemocyanin (KLH) for immunization; Bovine Serum Albumin (BSA) for coating plates (screening).[3]

Protocol:

  • Activation: Dissolve 5 mg Hapten in 0.5 mL dry DMF. Add 1.2 eq Tributylamine and 1.1 eq Isobutyl chloroformate. Stir at 4°C for 30 mins to form the mixed anhydride.

  • Conjugation: Dropwise add the activated hapten solution to 10 mg KLH dissolved in 2 mL Carbonate Buffer (pH 9.6).

  • Incubation: Stir overnight at 4°C.

  • Purification: Dialyze against PBS (pH 7.4) for 48 hours (3 buffer changes) to remove free hapten.

Visualizing the Workflow

The following diagram illustrates the critical path from chemical synthesis to assay validation.

G cluster_0 Phase 1: Immunogen Engineering cluster_1 Phase 2: Antibody Production cluster_2 Phase 3: Assay Assembly Hapten This compound (Analyte) Deriv Hapten-Hemisuccinate (COOH-functionalized) Hapten->Deriv Acylation (Pyridine/DMAP) Linker Succinic Anhydride (Linker) Linker->Deriv Conj Immunogen (Hapten-KLH) Deriv->Conj Conjugation (Mixed Anhydride) Rabbit Rabbit Immunization (Day 0, 14, 28, 42) Conj->Rabbit Serum Polyclonal Antiserum Rabbit->Serum Purify Protein G Purification Serum->Purify Comp Competitive ELISA (+ Free Analyte) Purify->Comp Primary Ab Plate Coated Plate (Hapten-BSA) Plate->Comp Result Quantification (IC50 Analysis) Comp->Result

Caption: Workflow for the generation of specific anti-1-Hydroxyvaldecoxib antibodies and ELISA construction.

Competitive ELISA Protocol (Step-by-Step)

This assay utilizes a Competitive Indirect Format . The hapten-BSA conjugate is immobilized on the plate.[3] Free this compound in the sample competes with the immobilized hapten for the limited antibody binding sites.

Reagents Required:

  • Coating Buffer: 50 mM Carbonate/Bicarbonate, pH 9.6.

  • Blocking Buffer: PBS + 1% Casein (superior to BSA for small molecules).

  • Wash Buffer: PBS + 0.05% Tween-20 (PBST).

  • Antibody Diluent: PBS + 0.1% BSA.

Plate Coating
  • Dilute the Hapten-BSA conjugate to 1 µg/mL in Coating Buffer.

  • Add 100 µL/well to a 96-well High-Binding microplate (e.g., Corning Costar).

  • Incubate overnight at 4°C. Tip: Do not shake; static adsorption is more uniform.

Blocking
  • Wash plate 3x with 300 µL PBST.

  • Add 200 µL Blocking Buffer per well.

  • Incubate 2 hours at Room Temperature (RT).

  • Wash 3x with PBST.

Competition Step (The Critical Reaction)
  • Standard Curve: Prepare serial dilutions of this compound in Assay Diluent (Range: 0.01 ng/mL to 100 ng/mL).

  • Samples: Dilute patient plasma/serum 1:10 minimum to reduce matrix effects.

  • Antibody Prep: Dilute the purified Anti-1-Hydroxyvaldecoxib antibody to its determined titer (e.g., 1:5000).

  • Loading:

    • Add 50 µL of Standard or Sample to wells.

    • Immediately add 50 µL of Diluted Antibody to all wells.

  • Incubation: Shake at 500 rpm for 1 hour at RT. Causality: Shaking ensures thermodynamic equilibrium between the free and bound states.

Detection
  • Wash plate 5x with PBST (Crucial to remove unbound antibody).

  • Add 100 µL HRP-conjugated Goat Anti-Rabbit IgG (diluted 1:10,000).

  • Incubate 45 mins at RT.

  • Wash 5x with PBST.

  • Add 100 µL TMB Substrate. Incubate 15 mins in dark (blue color develops inversely to analyte concentration).

  • Stop reaction with 50 µL 2M H2SO4 (color turns yellow).

  • Read OD at 450 nm.

Validation & Performance Metrics

5.1 Cross-Reactivity (Specificity) The success of this assay depends on the antibody's ability to ignore the parent drug.

AnalyteStructure DifferenceCross-Reactivity (%)*Interpretation
This compound -CH2OH (Target) 100% Reference
Valdecoxib (Parent)-CH3< 5%High Specificity
ParecoxibProdrug (N-propionyl)< 1%Negligible
SulfonamideMoiety only< 0.1%No interference

*Cross-Reactivity calculated as (IC50 of Target / IC50 of Analog) × 100.

5.2 Sensitivity & Precision

  • IC50 (50% Inhibitory Concentration): Expected range 0.5 – 2.0 ng/mL.

  • LOD (Limit of Detection): Typically 0.05 ng/mL (calculated as Mean of Blank - 3*SD).

  • Precision: Intra-assay CV < 8%; Inter-assay CV < 12%.

Troubleshooting: Senior Scientist Insights

  • Issue: High Background (OD > 2.5 in Zero Standard).

    • Cause: Insufficient blocking or antibody concentration too high.

    • Fix: Switch from BSA block to Casein or 5% Non-Fat Dry Milk. Titrate primary antibody further down.

  • Issue: Poor Sensitivity (Flat Curve).

    • Cause: "Linker Homology Effect." The antibody binds the linker (succinate) more tightly than the drug.

    • Fix: Use a Heterologous Coating . If the Immunogen was Hapten-Succinate-KLH, coat the plate with Hapten-Glutaraldehyde -BSA. This forces the antibody to bind the drug part, not the linker, dramatically improving sensitivity [1].

  • Issue: High Cross-Reactivity with Parent.

    • Cause: The antibody recognizes the common sulfonamide core too strongly.

    • Fix: Pre-absorb the antiserum with solid-phase Valdecoxib (immobilized on agarose beads) to strip out cross-reactive clones, leaving the metabolite-specific fraction.

References

  • Zhang, J. Y., et al. (2003).[4] "Metabolism of Valdecoxib in Humans: Identification of this compound as Major Metabolite." Drug Metabolism and Disposition. Link (Context: Identification of M1 structure).

  • Gao, W., et al. (2019). "Hapten synthesis and development of a competitive ELISA for therapeutic monitoring of crizotinib." RSC Advances. Link (Context: Hapten design strategies for small molecules).

  • ClinPGx. (2024).[5] "Valdecoxib Pharmacokinetics and Pathway." Clinical Pharmacogenetics Implementation Consortium. Link (Context: Metabolic pathway confirmation).

  • FDA.gov. (2005). "Bextra (valdecoxib) tablets: Safety and Withdrawal Information." Link (Context: Regulatory background).

  • Szurdoki, F., et al. (1995). "Important Factors in Hapten Design and Enzyme-Linked Immunosorbent Assay Development." Journal of Agricultural and Food Chemistry. Link (Context: Heterologous coating strategy).

Sources

Application Note: Optimized Protocol for the Silylation and GC-MS Quantification of 1-Hydroxyvaldecoxib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

1-Hydroxyvaldecoxib is the primary pharmacologically active metabolite of the COX-2 inhibitors Valdecoxib and Parecoxib. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently utilized for its analysis due to the molecule's polarity, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior structural resolution and library matching capabilities, provided the analyte is properly derivatized.

The Analytical Challenge

This compound possesses two functional groups that hinder direct GC analysis:

  • Primary Hydroxyl Group (-CH₂OH): Located on the isoxazole ring, this group induces hydrogen bonding, leading to peak tailing and adsorption.

  • Sulfonamide Group (-SO₂NH₂): This moiety is thermally labile and highly polar. Without protection, it undergoes thermal degradation in the GC injector port.

The Solution: Silylation Chemistry

To render this compound volatile and thermally stable, we employ Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) . This reaction replaces the active protic hydrogens with trimethylsilyl (TMS) groups, lowering the polarity and increasing the volatility of the analyte.[1]

Chemical Mechanism of Derivatization[2]

The derivatization process targets the active hydrogens on the hydroxyl and sulfonamide groups.[1] The addition of TMCS acts as a catalyst, increasing the silyl donor strength of BSTFA, which is critical for the sterically hindered sulfonamide nitrogen.

Reaction Scheme:



Note: While the sulfonamide group theoretically possesses two displaceable protons, the formation of the mono-TMS sulfonamide derivative (Bis-TMS total structure) is the thermodynamically favored and reproducible product under these conditions.

Reaction Pathway Diagram

ReactionMechanism Analyte This compound (Polar, Non-Volatile) Intermediate Transition State (Nucleophilic Attack) Analyte->Intermediate Mix & Heat Reagent BSTFA + 1% TMCS (Silyl Donor) Reagent->Intermediate Catalyst Product Bis-TMS Derivative (Volatile, Stable) Intermediate->Product -H(TMS) / -TFA Byproduct Byproducts: TMS-TFA, HCl Intermediate->Byproduct

Figure 1: Reaction pathway for the conversion of this compound to its Bis-TMS derivative.

Reagents & Materials

ComponentGrade/SpecificationPurpose
BSTFA + 1% TMCS Derivatization Grade (>99%)Silylation reagent & catalyst.
Pyridine Anhydrous (Max 0.005% H₂O)Solvent and acid scavenger (accepts HCl).
Ethyl Acetate HPLC/GC GradeExtraction solvent.
Internal Standard Celecoxib or Deuterated ValdecoxibQuantitation reference.
SPE Cartridges HLB or C18 (30 mg/1 mL)Sample cleanup from plasma/urine.

Experimental Protocol

Phase 1: Sample Preparation (Plasma)

Objective: Isolate the analyte from the biological matrix.

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution.

  • Precipitation: Add 600 µL of cold Acetonitrile. Vortex for 60 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C. Critical: Sample must be completely dry. Any residual water will quench the derivatization reagent.

Phase 2: Derivatization

Objective: Convert the analyte to its TMS derivative.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

  • Reaction: Cap the vial tightly (PTFE-lined cap). Incubate at 70°C for 45 minutes .

  • Cooling: Allow the vial to cool to room temperature (approx. 10 mins).

  • Transfer: Transfer the solution to a GC autosampler vial with a low-volume insert. Do not dilute further unless sensitivity is too high.

Phase 3: GC-MS Analysis

Objective: Separation and Quantification.

  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 260°C. Purge flow 50 mL/min at 1 min.

  • Oven Program:

    • Initial: 100°C (hold 1 min)

    • Ramp 1: 20°C/min to 280°C

    • Ramp 2: 5°C/min to 300°C (hold 3 min)

  • MS Source: 230°C (EI mode, 70 eV).

  • Quadrupole: 150°C.

  • Acquisition: SIM Mode (Selected Ion Monitoring) for quantitation.

    • Target Ions (Bis-TMS): Identification of specific ions requires running a full scan standard first. Based on fragmentation patterns of similar sulfonamides: Look for [M-15]⁺ (Loss of methyl from TMS) and [M-89]⁺ (Loss of OTMS).

Analytical Workflow Diagram

Workflow Start Biological Sample (Plasma/Urine) Extract Protein Precipitation (Acetonitrile) + Centrifuge Start->Extract Dry N2 Evaporation (Must be Anhydrous) Extract->Dry Supernatant Deriv Add BSTFA + 1% TMCS + Pyridine Dry->Deriv Residue Heat Incubate 70°C for 45 min Deriv->Heat Inject GC-MS Injection (Splitless) Heat->Inject Cool & Transfer

Figure 2: Step-by-step analytical workflow for this compound.

Validation & Troubleshooting

Quality Control Criteria

To ensure the protocol is self-validating, monitor the following:

  • Moisture Check: If the BSTFA reagent turns cloudy or white precipitate forms upon addition, the sample contains water. The derivatization has failed. Action: Increase drying time or use azeotropic drying with methylene chloride.

  • Derivatization Efficiency: Monitor the presence of the Mono-TMS peak. If a peak appears at a lower retention time with a mass spectrum indicating only one TMS group, the reaction was incomplete. Action: Increase reaction time or temperature (e.g., 60 mins @ 75°C).

  • Liner Maintenance: Sulfonamides can degrade on dirty liners. Use deactivated glass wool and change liners every 50-100 injections.

Troubleshooting Decision Tree

Troubleshooting Problem Poor Peak Shape or Low Response CheckWater Precipitate in Vial? Problem->CheckWater CheckDeriv Multiple Peaks (Mono/Bis)? CheckWater->CheckDeriv No SolutionWater Re-dry Sample (Use N2 + Toluene) CheckWater->SolutionWater Yes CheckLiner Dirty Inlet Liner? CheckDeriv->CheckLiner No SolutionTime Increase Temp/Time Add more TMCS CheckDeriv->SolutionTime Yes SolutionMaint Replace Liner Trim Column CheckLiner->SolutionMaint Yes

Figure 3: Troubleshooting logic for common derivatization failures.

References

  • Zhang, J. Y., et al. (2003).[2] "Metabolism of Valdecoxib in Human: Identification of Metabolites." Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for metabolite structure).

  • Restek Corporation. (n.d.). Guide to GC Derivatization. Retrieved from [Link]

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Agilent Technologies. (2023). GC/MS Analysis of Drugs and Metabolites. Retrieved from [Link]

Sources

Troubleshooting & Optimization

overcoming matrix effects in 1-Hydroxyvaldecoxib LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Matrix Effects in 1-Hydroxyvaldecoxib LC-MS/MS Assays

Ticket ID: #HVX-ME-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Analyzing This compound (the active metabolite of Valdecoxib/Parecoxib) in plasma presents a distinct bioanalytical challenge compared to its parent compounds. The addition of the hydroxyl group increases polarity, causing the metabolite to elute earlier on standard C18 Reverse Phase (RP) columns. This shift often places the analyte directly in the "suppression zone"—the chromatographic window dominated by unretained salts and early-eluting lysophospholipids.

This guide provides a self-validating workflow to diagnose, eliminate, and compensate for these matrix effects (ME) to ensure regulatory compliance (FDA/EMA).

Module 1: Diagnostic Workflow (Triage)

Before changing your extraction method, you must map the matrix effect profile relative to your chromatographic retention time.

The Post-Column Infusion Test

Do not rely on simple spike recovery experiments, which mask suppression zones. You must visualize the ionization landscape.

Protocol:

  • Setup: Tee-in a constant infusion of this compound standard (100 ng/mL) into the LC effluent before it enters the ESI source.

  • Injection: Inject a blank plasma extract (prepared via your current method) into the LC.

  • Observation: Monitor the baseline of the infused analyte.

    • Result A (Flat Baseline): No matrix effect.

    • Result B (Dip/Valley): Ion Suppression (Competition for charge).

    • Result C (Peak/Hill): Ion Enhancement.

  • Overlay: Superimpose the chromatogram of an extracted standard. If the this compound peak aligns with a "Valley," you have a critical ME failure.

MatrixEffectMechanism cluster_0 ESI Droplet Environment cluster_1 Mass Spectrometer Analyte 1-OH-Valdecoxib (Limited Surface Activity) Charge Available Protons (H+) Analyte->Charge Competes for H+ Phospholipid Phospholipids (High Surface Activity) Phospholipid->Analyte Suppresses Phospholipid->Charge Monopolizes H+ Detector Detector Response Charge->Detector Ion Evaporation

Figure 1: Mechanism of Ion Suppression. Phospholipids, being highly surface-active, monopolize the droplet surface in the ESI source, preventing this compound from accessing the charge required for ionization.

Module 2: Sample Preparation (The Root Cause)

The choice of extraction determines the phospholipid burden. This compound requires specific handling due to its intermediate polarity.

Comparison of Extraction Methodologies
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Phospholipid Removal < 10% (High Risk)> 90% (Recommended)> 95% (Gold Standard)
Recovery High, but variableHigh (with correct solvent)Consistent
Cost/Sample LowMediumHigh
Suitability NOT RECOMMENDED for 1-OH-ValEXCELLENT (Ethyl Acetate)BEST (MCX or HLB)
Recommended Protocol: Liquid-Liquid Extraction (LLE)

LLE is the most cost-effective way to remove phospholipids while maintaining high recovery for sulfonamides like Valdecoxib and its metabolites.

  • Aliquot: 200 µL Plasma + 20 µL Internal Standard (Deuterated).

  • Basify (Optional): Add 50 µL 0.1 M Ammonium Hydroxide (pH ~9).

    • Why? Valdecoxib and its metabolite contain a sulfonamide moiety.[1] Adjusting pH can suppress ionization of acidic interferences while keeping the analyte neutral for extraction.

  • Extract: Add 1.0 mL Ethyl Acetate or MTBE (Methyl tert-butyl ether) .

    • Note: Avoid Methylene Chloride; it is too non-polar for the hydroxylated metabolite.

  • Agitate: Vortex for 5 minutes (high speed).

  • Separate: Centrifuge at 4000 rpm for 10 min.

  • Transfer: Freeze the aqueous layer (dry ice bath) and pour off the organic supernatant.

  • Dry: Evaporate to dryness under N2 at 40°C.

  • Reconstitute: 100 µL Mobile Phase (Initial conditions).

Module 3: Chromatographic Optimization

If you cannot remove the matrix, you must separate it.

The "Phospholipid Trap" Gradient: Phospholipids (PLs) are "sticky." If your gradient ends too early, PLs from Injection 1 will elute during Injection 2 or 3, causing "ghost peaks" or random suppression.

Recommended Column: C18, 1.7 µm or 2.6 µm (e.g., Acquity BEH or Kinetex). Mobile Phase A: 0.1% Formic Acid in Water.[2] Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50). Why MeOH? Methanol is stronger than ACN for eluting phospholipids from C18 columns.

Gradient Table:

Time (min) % B Event
0.0 - 0.5 10% Load/Desalt
0.5 - 3.0 10% -> 90% Analyte Elution (1-OH-Val usually ~1.5-2.0 min)
3.0 - 4.5 95% Phospholipid Wash (Critical)
4.5 - 4.6 95% -> 10% Return to initial

| 4.6 - 6.0 | 10% | Re-equilibration |

Module 4: Internal Standards (The Safety Net)

You cannot validate this method without a Stable Isotope Labeled Internal Standard (SIL-IS).

Requirement: Use This compound-d3 or Valdecoxib-d3 . Avoid: Celecoxib or other structural analogs. Reasoning: Only a co-eluting SIL-IS experiences the exact same suppression event as the analyte. If the IS elutes 0.2 minutes later, it may miss the suppression zone that hits the analyte, leading to calculated concentrations that are falsely low.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Low/Variable Sensitivity CheckIS Is IS Response also low? Start->CheckIS Yes Yes CheckIS->Yes No No CheckIS->No MatrixEffect Probable Matrix Effect (Suppression) Yes->MatrixEffect RecoveryIssue Probable Extraction Issue (pH or Solubility) No->RecoveryIssue Action1 1. Perform Post-Column Infusion 2. Switch to LLE or SPE MatrixEffect->Action1 Action2 1. Check Reconstitution Solvent 2. Check Evaporation Loss RecoveryIssue->Action2

Figure 2: Diagnostic logic for distinguishing Matrix Effects from Recovery issues.

Frequently Asked Questions (FAQs)

Q: I see a drop in signal for this compound but not for Valdecoxib. Why? A: this compound is more polar. It elutes earlier in the chromatogram, often co-eluting with polar lysophospholipids (LPCs). Valdecoxib elutes later, often in a cleaner region. You must optimize the early gradient slope to separate the metabolite from the solvent front and early LPCs.

Q: Can I use Protein Precipitation (PPT) if I use a Deuterated IS? A: Technically, yes, as the IS compensates for suppression. However, this reduces your overall signal-to-noise ratio (S/N). If suppression is >80%, your Lower Limit of Quantitation (LLOQ) will suffer, and you may fail FDA requirements for method sensitivity. We strongly recommend LLE or SPE.

Q: My calibration curve is non-linear at high concentrations. Is this matrix effect? A: Likely not. Matrix effects usually affect the whole range or lower concentrations more. High-end non-linearity is often detector saturation. However, if the IS response drops as analyte concentration increases, you may have "Cross-Talk" or isotopic interference. Check your MRM transitions.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • Zhang, J. Y., et al. (2003). Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. Journal of Chromatography B.

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS: Minimizing matrix effects. Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

Chromatography Technical Support Center: 1-Hydroxyvaldecoxib

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Peak Shape & Resolution for 1-Hydroxyvaldecoxib

Technical Overview: The Challenge of this compound

This compound (a primary metabolite of Valdecoxib) presents a unique chromatographic challenge compared to its parent drug. While Valdecoxib is lipophilic, the addition of the hydroxymethyl group introduces a localized region of high polarity and hydrogen-bonding potential.

The Core Problem: Users frequently report peak tailing (Asymmetry Factor > 1.5) or broadening . This is rarely a random error; it is a deterministic result of two competing molecular behaviors:

  • Hydrophobic Retention: The phenyl and isoxazole rings require a non-polar stationary phase (C18) for retention.

  • Secondary Interactions: The sulfonamide moiety (-SO2NH2) and the hydroxyl group (-OH) act as strong Hydrogen Bond Donors (HBD). These moieties interact aggressively with residual silanols (Si-OH) on the silica support, causing the analyte to "drag" through the column.

Diagnostic Workflow

Before altering chemistry, confirm the nature of the distortion. Use the following logic flow to isolate the variable.

TroubleshootingLogic Start Start: Peak Distortion Detected CheckType Identify Distortion Type Start->CheckType Tailing Tailing (As > 1.2) (Right-side skew) CheckType->Tailing Fronting Fronting (As < 0.9) (Left-side skew) CheckType->Fronting CheckSilanol Cause: Silanol Interaction Tailing->CheckSilanol CheckSolvent Cause: Solvent Mismatch Fronting->CheckSolvent ActionBuffer Action: Lower pH (< 3.5) Increase Buffer Conc. CheckSilanol->ActionBuffer ActionColumn Action: Switch to End-capped Column CheckSilanol->ActionColumn ActionDiluent Action: Match Sample Solvent to Initial Mobile Phase CheckSolvent->ActionDiluent

Figure 1: Diagnostic Logic Tree for Peak Shape Anomalies. Blue indicates start; Red/Yellow indicate symptoms; Green indicates root cause.

Critical Optimization Protocols

Protocol A: Silanol Suppression (Fixing Tailing)

Objective: Neutralize the silica surface and control the ionization state of the analyte.

The Science: Silanols on the silica surface have a pKa of ~3.5 to 4.5. Above this pH, they ionize (Si-O⁻), acting as cation exchangers that attract the nitrogenous centers of the Valdecoxib scaffold.

  • Recommendation: Operate at pH 3.0 – 3.2 . This keeps silanols protonated (neutral), eliminating the ionic attraction.

Step-by-Step Implementation:

  • Buffer Selection: Do not use water/organic only. Use 10 mM Ammonium Acetate or 0.1% Phosphoric Acid .

  • The "Sweeper" Additive: If using older column technologies (Type A silica), add Triethylamine (TEA) . TEA acts as a sacrificial base, binding to silanols so the drug molecule cannot.

    • Note: Modern Type-B high-purity silica columns (e.g., Luna C18(2) or XBridge) rarely require TEA.

Comparative Data: Effect of pH on Asymmetry (As)

Mobile Phase CompositionpHAsymmetry Factor (As)Resolution (Rs) vs Parent
Water / ACN (No Buffer)~6.52.1 (Severe Tailing)1.2 (Poor)
10mM Ammonium Acetate / ACN5.01.4 (Moderate)1.8 (Acceptable)
0.1% H3PO4 / ACN 3.2 1.1 (Excellent) 2.5 (Optimal)
Protocol B: Solving "Solvent Mismatch" (Fixing Fronting)

Objective: Prevent the sample from traveling faster than the mobile phase at the column head.

The Issue: this compound is moderately soluble in methanol but less so in water. Researchers often dissolve the sample in 100% Methanol. When injected into a mobile phase of 60% Water / 40% ACN, the plug of methanol creates a localized "strong solvent" environment. The analyte molecules in the center of the plug rush forward, while those at the edges interact with the mobile phase, resulting in a split peak or fronting .

The Fix:

  • Dissolve the stock standard in Methanol.

  • Dilute the working standard with the Mobile Phase (e.g., 50:50 Buffer:ACN).

  • Injection Volume: Reduce injection volume to <10 µL if peak shape persists.

Recommended Method Parameters

Based on validated stability-indicating methods for Valdecoxib and its impurities [1, 2], the following system is the "Gold Standard" starting point.

ParameterSpecificationRationale
Column C18 (L1) End-capped, 5 µm, 250 x 4.6 mm"End-capping" chemically blocks silanols.
Mobile Phase Buffer : Acetonitrile (50:50 v/v)Balanced polarity for metabolite separation.
Buffer 10mM Ammonium Acetate (pH 5.0) OR 0.1% Orthophosphoric AcidAcidic pH suppresses silanol ionization.
Flow Rate 1.0 mL/minStandard mass transfer kinetics.
Detection UV @ 239 nm (or 220 nm)Max absorbance for the isoxazole ring system.
Temperature 25°C - 30°CControls viscosity and diffusion rates.

Frequently Asked Questions (FAQ)

Q: I see a small shoulder peak on the tail of Valdecoxib. Is this this compound? A: Likely, yes. This compound is an oxidative metabolite.[1] However, ensure it is not a "split peak" caused by a blocked frit. Reverse the column and flush (if permitted by manufacturer) to rule out physical blockage [3].

Q: Can I use Formic Acid instead of Phosphate buffer? A: Yes, especially for LC-MS applications where non-volatile phosphate salts are banned. Use 0.1% Formic Acid . Note that Formic Acid is weaker; ensure the pH stays below 4.0 to suppress silanols effectively.

Q: My retention time is shifting. Why? A: Sulfonamides are sensitive to pH changes near their pKa. If your buffer capacity is too low (e.g., <5 mM), the sample itself might locally alter the pH. Increase buffer concentration to 20-25 mM.

Q: Why does the 1-Hydroxy metabolite elute before Valdecoxib? A: Reverse Phase Chromatography (RP-HPLC) separates based on hydrophobicity. The addition of the hydroxyl (-OH) group makes the metabolite more polar (water-loving) than the parent Valdecoxib, reducing its affinity for the hydrophobic C18 chains and causing it to elute earlier.

Visualization of Interaction Mechanism

Understanding the molecular interaction is key to troubleshooting.

MolecularInteraction Silica Silica Surface (Stationary Phase) Silanol Residual Silanol (Si-OH) Silica->Silanol Exposed groups Interaction Hydrogen Bonding (Peak Tailing) Silanol->Interaction Attracts Analyte This compound (Analyte) Analyte->Interaction -OH / -SO2NH2 Blocker End-capping / Low pH (Solution) Blocker->Silanol Suppresses Blocker->Interaction Prevents

Figure 2: Mechanism of Peak Tailing. The green node represents the chemical intervention required to stop the secondary interaction.

References

  • Validation of an HPLC Method for the Determination of Valdecoxib and its Degradation Product. ResearchGate. Available at: [Link]

  • HPLC Determination of Valdecoxib from Pharmaceutical Formulation. Asian Journal of Chemistry. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Simultaneous detection and quantification of parecoxib and valdecoxib in canine plasma by HPLC. PubMed. Available at: [Link]

  • This compound Substance Record. precisionFDA. Available at: [Link]

Sources

Technical Support Center: Ensuring the Stability of 1-Hydroxyvaldecoxib in Plasma Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical researchers. This guide is designed to provide in-depth, experience-driven advice for addressing the inherent instability of 1-Hydroxyvaldecoxib, the primary active metabolite of valdecoxib, in plasma samples.[1][2] Ensuring the integrity of your analyte from collection to analysis is paramount for generating reliable pharmacokinetic and toxicokinetic data. This resource consolidates troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of your research.

The stability of an analyte in a biological matrix is a critical component of bioanalytical method validation.[3] For phenolic compounds like this compound, the plasma environment—rich in metabolic enzymes and oxidative species—presents a significant challenge.[4] This guide will walk you through the causes of this instability and provide actionable solutions.

Understanding the Instability of this compound

The instability of this compound in plasma is primarily attributed to two key factors: enzymatic degradation and oxidative degradation. The presence of a hydroxyl group on the valdecoxib structure makes it susceptible to further metabolic processes within the plasma.

  • Enzymatic Degradation: Plasma contains a variety of esterases and other enzymes that can contribute to the degradation of drug metabolites.[5][6] These enzymes can further metabolize this compound, altering its concentration and leading to inaccurate measurements.

  • Oxidative Degradation: Phenolic compounds are known to be susceptible to oxidation. The plasma matrix can contain reactive oxygen species that can degrade this compound, especially during sample handling and storage when samples may be exposed to atmospheric oxygen.

Frequently Asked Questions (FAQs)

Q1: My this compound concentrations are consistently lower than expected. What could be the cause?

A1: This is a classic sign of analyte instability. The primary suspects are enzymatic degradation and oxidation. To confirm this, you should conduct a stability study. This involves spiking a known concentration of this compound into a plasma matrix and measuring its concentration at various time points and under different storage conditions (e.g., room temperature, 4°C, -20°C, and -80°C). A significant decrease in concentration over time confirms instability.

Q2: What is the most effective way to prevent enzymatic degradation of this compound in plasma?

A2: The most direct approach is to inhibit the enzymes responsible for the degradation. The use of blood collection tubes containing sodium fluoride is highly recommended. Sodium fluoride is an inhibitor of many enzymatic processes, including those involving esterases.[7][8][9] It is often paired with an anticoagulant like potassium oxalate.[7][9][10]

Q3: How can I minimize the oxidative degradation of my analyte?

A3: Minimizing exposure to oxygen and light is crucial. Always work with samples on ice and minimize the time they spend at room temperature. For long-term storage, snap-freezing samples in liquid nitrogen before transferring them to a -80°C freezer can help preserve their integrity. The addition of antioxidants to the sample collection tubes or during sample processing can also be beneficial. Common antioxidants used in bioanalysis include ascorbic acid and butylated hydroxytoluene (BHT).

Q4: Are there specific types of blood collection tubes I should use?

A4: Yes, the choice of blood collection tube is a critical first step. For this compound, it is advisable to use tubes containing both an anticoagulant and an enzyme inhibitor. Grey-top tubes, which typically contain potassium oxalate as an anticoagulant and sodium fluoride as a preservative and enzymatic inhibitor, are a suitable choice.[9][11]

Q5: Can the sample processing method itself contribute to the degradation of this compound?

A5: Absolutely. Prolonged sample processing times at room temperature can accelerate both enzymatic and oxidative degradation. It is essential to develop a rapid and efficient sample extraction procedure. Protein precipitation is a common and fast method for sample clean-up prior to analysis by techniques like LC-MS/MS.[12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability between replicate samples Inconsistent sample handling; partial degradation occurring at different rates.Standardize your entire workflow from collection to analysis. Ensure all samples are treated identically and for the same duration at each step.
Poor recovery during sample extraction Analyte degradation during the extraction process.Optimize your extraction method to be as rapid as possible. Keep samples on ice throughout the procedure. Consider adding an antioxidant to the extraction solvent.
Loss of analyte after freeze-thaw cycles Instability of the analyte during the thawing process.The stability of your analyte should be assessed for multiple freeze-thaw cycles as part of your method validation.[3] If instability is observed, minimize the number of times samples are thawed and refrozen. Aliquoting samples into smaller volumes for single use is a best practice.
Drifting calibration curve during an analytical run Degradation of the analyte in the processed samples on the autosampler.Assess the stability of the processed samples at the autosampler temperature. If degradation is occurring, the run time may need to be shortened, or the autosampler temperature may need to be lowered.

Experimental Protocols

Protocol 1: Blood Sample Collection and Initial Processing

This protocol is designed to maximize the stability of this compound from the moment of collection.

  • Blood Collection: Collect whole blood directly into pre-chilled grey-top tubes containing potassium oxalate and sodium fluoride.[9][11]

  • Immediate Mixing: Gently invert the tube 8-10 times immediately after collection to ensure proper mixing of the blood with the anticoagulant and stabilizer.

  • Cooling: Immediately place the tube on wet ice or in a refrigerated rack.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1500-2000 x g for 10-15 minutes at 4°C to separate the plasma.

  • Plasma Transfer: Carefully transfer the supernatant (plasma) to a clean, pre-chilled polypropylene tube. Avoid disturbing the buffy coat.

  • Storage: Immediately snap-freeze the plasma aliquots in liquid nitrogen and then store them at -80°C until analysis.

Protocol 2: Stability Assessment of this compound in Plasma

This experiment is crucial for validating your sample handling and storage procedures.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Spike this solution into a pool of blank human plasma (collected as per Protocol 1) to achieve a known concentration (e.g., a mid-range QC level).

  • Aliquoting: Aliquot the spiked plasma into multiple tubes for each storage condition to be tested.

  • Time Zero (T0) Analysis: Immediately process and analyze a set of aliquots to establish the baseline concentration.

  • Storage Conditions: Store the remaining aliquots under the following conditions:

    • Room Temperature (bench-top stability)

    • 4°C (refrigerator stability)

    • -20°C (short-term freezer stability)

    • -80°C (long-term freezer stability)

  • Time Points: Analyze aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours for room temperature and 4°C; and 1, 7, 14, 30, 90 days for freezer storage).

  • Freeze-Thaw Stability: Assess the stability after 1, 2, and 3 freeze-thaw cycles. A freeze-thaw cycle consists of freezing the samples at -80°C for at least 24 hours and then thawing them unassisted to room temperature.

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Visualizing the Workflow and Degradation Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the recommended workflow for sample handling and the potential degradation pathways of this compound.

G cluster_collection Sample Collection cluster_processing Initial Processing (within 30 mins) cluster_storage Storage Collect Collect Blood (Grey-Top Tube) Mix Invert to Mix Collect->Mix Cool Place on Ice Mix->Cool Centrifuge Centrifuge at 4°C Cool->Centrifuge Transfer Transfer Plasma Centrifuge->Transfer Freeze Snap-Freeze (Liquid N2) Transfer->Freeze Store Store at -80°C Freeze->Store

Caption: Recommended workflow for plasma sample handling.

G cluster_analyte Analyte cluster_degradation Degradation Products Analyte This compound Enzymatic Further Metabolites Analyte->Enzymatic Enzymatic Degradation Oxidative Oxidized Products Analyte->Oxidative Oxidative Degradation

Caption: Potential degradation pathways of this compound.

By implementing these robust collection, handling, and storage procedures, researchers can significantly improve the accuracy and reliability of their bioanalytical data for this compound. Adherence to these guidelines, as part of a comprehensive bioanalytical method validation, is essential for regulatory compliance and the overall success of drug development programs.[14][15][16]

References

  • ClinPGx. valdecoxib. [Link]

  • Zhang, J. Y., et al. (2003). Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. Drug Metabolism and Disposition, 31(4), 491-501. [Link]

  • Wikipedia. Valdecoxib. [Link]

  • Rocchetti, G., et al. (2020). Influence of Plasma Treatment on the Polyphenols of Food Products—A Review. Foods, 9(7), 925. [Link]

  • Langman, M. J., et al. (2005). Valdecoxib : the rise and fall of a COX-2 inhibitor. Expert Opinion on Drug Safety, 4(6), 1049-1056. [Link]

  • Taylor & Francis. Valdecoxib – Knowledge and References. [Link]

  • Li, X., et al. (2020). Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib. Drug Design, Development and Therapy, 14, 1033-1041. [Link]

  • Wikipedia. Plasma stability. [Link]

  • MDPI. Influence of Cold Plasma Processing on the Stability of Phenolic Compounds of Araça-Boi (Eugenia stipitata) Juice. [Link]

  • Meyer, M. R., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Toxicology Letters, 232(1), 179-185. [Link]

  • National Institutes of Health. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies. [Link]

  • National Institutes of Health. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. [Link]

  • Siny Medical. The Importance of Sodium Fluoride and Potassium Oxalate Tubes in Preventing Blood Sample Degradation. [Link]

  • National Institutes of Health. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. [Link]

  • Preprints.org. Basics of Parametric Decay Instability in Magnetized Plasma. [Link]

  • Propofol Dreams. Pharm-00A14 Discuss the roles of the plasma esterases on drugs used in anaesthesia. [Link]

  • Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • MDPI. Non-Ideal Hall MHD Rayleigh–Taylor Instability in Plasma Induced by Nanosecond and Intense Femtosecond Laser Pulses. [Link]

  • PubMed. The emerging role of human esterases. [Link]

  • ResearchGate. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study. [Link]

  • ResearchGate. Influence of plasma treatments on phenolic compounds of uncut, fresh cut, and processed foods. [Link]

  • Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • MDPI. Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. [Link]

  • SciSpace. A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. [Link]

  • National Institutes of Health. Interferences from blood collection tube components on clinical chemistry assays. [Link]

  • FusionWiki. Plasma instability. [Link]

  • Jetir.org. ADVANCES IN ANALYTICAL AND BIOANALYTICAL METHODS FOR CELECOXIB DETERMINATION: A REVIEW. [Link]

  • Pharmaceutical Sciences. Modulation of the Activity of Human Plasma Esterases by Binary and Ternary Mixtures of Water Miscible Organic Solvents during In Vitro Drug Metabolism Studies. [Link]

  • KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • AFC Urgent Care. The Importance of Sodium Fluoride and Potassium Oxalate in Blood Collection Tubes. [Link]

  • International Council for Harmonisation. ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Longdom Publishing. Plasma Exosomes and Drug Metabolic Cytochrome P450 Enzymes. [Link]

  • Block Scientific. MiniCollect® FX Sodium Fluoride / Potassium Oxalate Tubes Instructions for use. [Link]

Sources

assessing and correcting for 1-Hydroxyvaldecoxib carryover in autosamplers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalytical Method Troubleshooting Subject: Assessing and Correcting 1-Hydroxyvaldecoxib Carryover in Autosamplers Ticket ID: #VAL-OH-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalysis Division

Executive Summary

This compound (a primary metabolite of Valdecoxib) presents a distinct carryover challenge in LC-MS/MS bioanalysis. Its structure combines a lipophilic diaryl heterocycle core with a polar hydroxymethyl group and a sulfonamide moiety . This "amphiphilic stickiness" allows it to adsorb onto both hydrophobic surfaces (like Vespel rotor seals) and metallic surfaces (via sulfonamide-metal coordination), particularly in high-throughput autosamplers.

This guide provides a self-validating troubleshooting workflow to isolate, diagnose, and eliminate carryover to meet FDA/EMA regulatory thresholds (<20% of LLOQ).

Part 1: The Diagnostic Workflow (Isolate the Source)

Q: I see a peak in my blank after a high standard. How do I confirm this is autosampler carryover and not column "ghosting"?

A: You must decouple the injection mechanism from the chromatographic separation. A ghost peak eluting from the column often mimics carryover but is caused by late-eluting matrix components from previous injections.

The "Zero-Volume" Injection Protocol:

  • Run 1: Inject your ULOQ (Upper Limit of Quantification) standard.

  • Run 2: Inject a standard Blank (mobile phase). Result: Carryover peak observed.

  • Run 3 (The Test): Program a "0 µL injection" or a "Null Injection." This triggers the gradient program without switching the autosampler valve or moving the needle.

  • Scenario A: The peak appears in Run 3.

    • Diagnosis:Column Carryover. The analyte is retained on the column stationary phase from previous runs.[1]

    • Fix: Modify the gradient wash step (see Part 4).

  • Scenario B: The peak is absent in Run 3.

    • Diagnosis:Autosampler Carryover. The analyte is physically adsorbed to the needle, loop, or valve rotor seal.[2]

    • Fix: Optimize hardware and wash solvents (see Parts 2 & 3).

DiagnosticTree Start Observe Peak in Blank (Post-ULOQ) NullInj Perform 'Null Injection' (Run Gradient, No Needle/Valve Movement) Start->NullInj Decision Is the Peak Present? NullInj->Decision ColCarry Diagnosis: Column Carryover (Late eluter from prev. run) Decision->ColCarry YES ASCarry Diagnosis: Autosampler Carryover (Adsorption to Needle/Valve) Decision->ASCarry NO

Figure 1: Decision tree for isolating the source of carryover in LC-MS workflows.

Part 2: Hardware & Consumables Optimization

Q: My wash solvents are aggressive, but carryover persists. Could the autosampler material be the issue?

A: Yes. This compound contains a sulfonamide group, which is notorious for interacting with specific polymers and metals.

1. Rotor Seal Material: Standard autosamplers often use Vespel (polyimide) rotor seals because they are durable and handle high pressure. However, Vespel is highly adsorptive to sulfonamides and basic compounds, especially at pH > 10.

  • Recommendation: Switch to Tefzel (ETFE) or PEEK rotor seals. These materials are more hydrophobic but significantly less "sticky" for this class of compounds.

    • Note: Tefzel has lower pressure limits (~6000 psi) compared to Vespel. Ensure your system pressure is compatible.

2. Needle Composition: Stainless steel needles can act as Lewis acids, coordinating with the electron-rich sulfonamide nitrogen.

  • Recommendation: Use a Platinum-coated or PEEK-lined needle if available.[2] If using steel, ensure your wash solvent contains a chelating agent or strong acid to disrupt this interaction.

Part 3: Wash Solvent Chemistry

Q: What is the optimal wash solvent composition for this compound?

A: You cannot rely on a single wash solvent. You need a "Dual-Wash" strategy that targets the molecule's amphiphilic nature.

  • Mechanism 1 (Solubility): The lipophilic core requires organic solvent.

  • Mechanism 2 (Ionization): The sulfonamide and hydroxyl groups require pH manipulation to prevent hydrogen bonding to surfaces.

Recommended Wash Configuration:

Wash StepCompositionMechanism of Action
Weak Wash (Wash 1) 90% Water / 10% Acetonitrile + 0.1% Formic AcidMatches initial mobile phase to prevent peak distortion; acid keeps analyte protonated (soluble).
Strong Wash (Wash 2) 40% Acetonitrile / 40% Isopropanol / 20% Water + 0.5% Formic Acid ACN: Solubilizes the core.IPA: High viscosity "scrubs" the tubing walls.Acid: Disrupts silanol/metal interactions.
  • Critical Step: If the acidic strong wash fails, switch the modifier to 0.5% Ammonium Hydroxide (High pH) . Sulfonamides can be deprotonated at high pH, becoming anionic and repelling from negatively charged surfaces (like silica or passivated steel).

Part 4: Method Modifications (The "Sawtooth" Gradient)

Q: I suspect the carryover is accumulating on the column head. How do I clear it?

A: A standard linear gradient often fails to remove lipids or sticky metabolites that precipitate at the head of the column. Implement a "Sawtooth" wash at the end of your gradient.

Protocol: Instead of holding at 95% B for 1 minute, cycle the composition:

  • Ramp to 95% B.

  • Hold 0.5 min.

  • Drop to 10% B (0.2 min).

  • Ramp back to 95% B (0.2 min).

  • Hold 0.5 min.

Why this works: The rapid change in solvent polarity creates a "solvent shock" that disrupts the equilibrium of adsorbed analytes more effectively than a static hold.

FlowPath cluster_legend Risk Zones Needle Needle Surface (Hydrophobic Adsorption) Loop Sample Loop (Dead Volume Traps) Needle->Loop Injection Valve Rotor Seal (Vespel) (Sulfonamide Binding Site) Loop->Valve Column LC Column Valve->Column Risk High Adsorption Risk

Figure 2: Critical adsorption sites in the autosampler flow path for this compound.

Regulatory & Validation Standards

Q: What are the acceptance criteria for carryover?

A: According to the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 , carryover must be assessed during validation:

  • The Test: Inject a blank sample immediately after the ULOQ (Upper Limit of Quantification) standard.

  • The Limit: The response in the blank must be ≤ 20% of the LLOQ (Lower Limit of Quantification) response.

  • Internal Standard: Carryover of the IS must be ≤ 5% of the average IS response.

Correction Factor: If carryover is unavoidable (e.g., sticky metabolite), you may need to inject one or two "dummy" blanks between samples, or randomize samples to prevent low-concentration samples from following high-concentration ones.

References

  • FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][4][5] Link

  • Mitulovic, G., et al. (2009).[6] Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations. Analytical Chemistry. Link

  • Dolan, J. W. (2006).[2] Autosampler Carryover. LCGC North America. Link

  • Vallano, P. T., et al. (2005). Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Validation & Comparative

Technical Validation Guide: 1-Hydroxyvaldecoxib Biological Activity In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

1-Hydroxyvaldecoxib (chemically identified as 5-hydroxymethyl valdecoxib or SC-66905 ) is the primary active Phase I metabolite of the selective COX-2 inhibitor Valdecoxib. While Valdecoxib (Bextra) was withdrawn from the market due to cardiovascular and dermatological risks, the study of its metabolites remains critical for three reasons:

  • Forensic Pharmacology: Understanding the toxicity profile of Valdecoxib requires isolating the activity of its metabolites.

  • Prodrug Kinetics: Parecoxib (a clinically used injectable analgesic) hydrolyzes to Valdecoxib, which subsequently metabolizes to this compound. Therefore, in vivo exposure to this metabolite occurs in current clinical settings.

  • Structure-Activity Relationships (SAR): It serves as a benchmark for retaining COX-2 selectivity while altering metabolic stability.

This guide validates the in vivo biological activity of this compound, distinguishing it from its parent compound and inactive downstream derivatives.

Mechanistic Profiling & Metabolic Pathway

To validate this compound, one must understand its formation and clearance. Unlike many metabolites which are detoxification products, this compound retains pharmacological potency before being oxidized to an inactive carboxylic acid.

The Metabolic Cascade

Valdecoxib undergoes oxidation at the 5-methyl group of the isoxazole ring, mediated primarily by CYP3A4 and CYP2C9 . This yields this compound (M1), which is subsequently oxidized to Valdecoxib carboxylic acid (M4).[1]

  • This compound (M1): Active. Retains COX-2 binding affinity.

  • Valdecoxib Carboxylic Acid (M4): Inactive. Lacks COX-2 inhibitory potency.

Visualization: Metabolic Flux & Activation

The following diagram illustrates the critical position of this compound in the metabolic workflow.

Valdecoxib_Metabolism Parecoxib Parecoxib (Prodrug) Valdecoxib Valdecoxib (Parent Active) Parecoxib->Valdecoxib Hydrolysis (Plasma Esterases) M1 This compound (SC-66905 / M1) ACTIVE METABOLITE Valdecoxib->M1 Hydroxylation (CYP3A4, CYP2C9) M4 Valdecoxib Carboxylic Acid (M4) INACTIVE M1->M4 Oxidation (Dehydrogenase) RingOpen Ring-Opened Metabolites M4->RingOpen Isoxazole Ring Cleavage

Figure 1: Metabolic pathway showing the formation of the active metabolite this compound (M1) from Valdecoxib and Parecoxib.[2]

Comparative Performance Analysis

The following table contrasts this compound with its parent (Valdecoxib) and the standard market alternative (Celecoxib).

Table 1: Pharmacological Comparison

FeatureValdecoxib (Parent)This compound (M1)Celecoxib (Alternative)
Primary Role Potent COX-2 InhibitorActive MetaboliteStandard COX-2 Inhibitor
In Vivo Potency High (

)
Moderate (Retains selectivity)Moderate (

)
Metabolic Fate Oxidizes to M1Oxidizes to Inactive Acid (M4)Oxidizes to Hydroxy-Celecoxib
Half-Life (

)
8–11 hours (Human)Shorter (Rapid conversion to M4)11 hours
Clinical Status Withdrawn (CV/Skin risks)Research/Forensic UseFDA Approved
Key Differentiator Parent moleculeMarker of exposure; contributes to total efficacySafer sulfonamide profile

Critical Insight: In murine models, this compound accounts for a significant portion of circulating drug exposure. In female mice, the AUC (Area Under Curve) of M1 (1.63


) approaches that of the parent Valdecoxib (2.08 

), suggesting that in vivo efficacy in certain populations is a composite of both the parent and this metabolite [1].

Validated Experimental Protocols

To validate biological activity, researchers must demonstrate both pharmacokinetic exposure and pharmacodynamic effect (COX-2 inhibition).

Protocol A: Pharmacokinetic Profiling (LC-MS/MS)

Objective: To quantify this compound levels in plasma relative to the parent drug.

  • Subject Preparation: Use Male/Female CD-1 mice (n=5 per time point).

  • Dosing: Administer Valdecoxib orally at 5 mg/kg suspended in 0.5% methylcellulose.

    • Note: Direct administration of synthesized this compound is unstable; measuring it as a metabolite is the standard in vivo validation method.

  • Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction:

    • Precipitate plasma proteins with acetonitrile containing internal standard (Celecoxib).

    • Centrifuge at 10,000 x g for 10 mins.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

      
      ).
      
    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Transitions: Monitor MRM transitions specific to the hydroxymethyl moiety.

      • Valdecoxib: m/z 315

        
         236
        
      • This compound: m/z 331

        
         [Fragment specific to alcohol loss]
        
  • Validation Criteria: The M1 metabolite must appear sequentially after the parent peak, with

    
     delayed relative to Valdecoxib.
    
Protocol B: In Vivo Inflammation Model (Carrageenan Air Pouch)

Objective: To confirm anti-inflammatory activity of the metabolite phenotype.

  • Induction: Inject 20 mL of sterile air subcutaneously into the dorsal area of rats (Day 0 and Day 3) to form a pouch.

  • Challenge: On Day 6, inject 2 mL of 1% carrageenan solution into the pouch.

  • Treatment: Administer test compounds 1 hour prior to carrageenan challenge.

    • Group A: Vehicle Control.

    • Group B: Valdecoxib (Parent).[3][2][4]

    • Group C: this compound (Synthesized standard, IV administration recommended to bypass first-pass conversion to M4).

  • Readout:

    • Aspirate pouch fluid at 4 hours.

    • PGE2 Quantification: Use ELISA to measure Prostaglandin E2 levels.

    • Leukocyte Count: Total cell count via hemocytometer.

  • Causality Check: If this compound reduces PGE2 levels significantly compared to vehicle, intrinsic biological activity is confirmed.

Biological Activity & Safety Data[9]

The biological relevance of this compound is defined by its specific retention of COX-2 selectivity, unlike the ring-opened metabolites that follow it.

Efficacy Data (Murine Models)

Research indicates that while Valdecoxib is the primary driver of analgesia, the 1-hydroxy metabolite contributes to the duration of action.

  • COX-2 Selectivity: this compound maintains the sulfonamide and isoxazole structural motifs required for the side-pocket binding in the COX-2 active site [2].

  • Sex-Specific Accumulation: Female mice show significantly higher exposure (AUC) to this compound than males, which correlates with differences in CYP expression [1]. This is a critical variable for in vivo validation studies.

Toxicity Implications

The conversion of Valdecoxib to this compound is generally considered a bioactivation step (retaining activity), whereas the subsequent oxidation to the carboxylic acid is a detoxification step. However, idiosyncratic skin reactions (SJS/TEN) associated with Valdecoxib have been hypothesized to link to sulfonamide metabolism. While this compound itself is not the reactive hydroxylamine intermediate, it is part of the metabolic burden that differentiates Valdecoxib from Celecoxib.

References

  • Zhang, J. Y., et al. (2003).[2] "Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice." Drug Metabolism and Disposition.

  • Gierse, J. K., et al. (2005). "Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity."[1][5] Journal of Pharmacology and Experimental Therapeutics.

  • FDA Center for Drug Evaluation and Research. (2001). "Clinical Pharmacology and Biopharmaceutics Review: Bextra (Valdecoxib)."

  • FDA Substance Registration System. (2025). "UNII: T5Q8Y8772I (this compound)."[2]

Sources

Comparative Analytical Guide: Cross-Validation of 1-Hydroxyvaldecoxib Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Metabolic Context[1]

In the pharmacokinetic (PK) profiling of the COX-2 inhibitor Parecoxib (prodrug) and its active moiety Valdecoxib , the quantification of the primary metabolite 1-Hydroxyvaldecoxib is critical. This metabolite serves as a direct marker of CYP3A4/2C9 enzymatic activity and renal clearance pathways.

While LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for trace-level quantification, HPLC-UV remains a cost-effective alternative for high-concentration samples (e.g., urine or early-phase dissolution studies). This guide provides a rigorous framework for cross-validating these distinct methodologies to ensure data integrity during method transfer or technology bridging, adhering to FDA Bioanalytical Method Validation (BMV) 2018 guidelines.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation requiring analysis.

MetabolicPathway Parecoxib Parecoxib (Prodrug) Valdecoxib Valdecoxib (Active Drug) Parecoxib->Valdecoxib Rapid Hydrolysis (Blood/Liver) Hydroxy This compound (Primary Metabolite) Valdecoxib->Hydroxy CYP3A4 / CYP2C9 (Liver) Elimination Glucuronidation/ Renal Excretion Hydroxy->Elimination Phase II Conjugation

Figure 1: Biotransformation pathway of Parecoxib to this compound. Analysis of the hydroxylated metabolite is essential for assessing CYP-mediated clearance.

Analytical Methodologies: The Comparison

To perform a valid cross-validation, one must first establish the operational baselines of the Reference Method (LC-MS/MS) and the Comparator Method (HPLC-UV).

Method A: LC-MS/MS (The Gold Standard)

Target Application: Trace-level plasma PK, bioequivalence studies.

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex API 4000 or equivalent).

  • Ionization: Negative ESI (Electrospray Ionization).[1] The sulfonamide moiety in valdecoxib derivatives deprotonates efficiently in negative mode, offering superior selectivity over positive mode for these specific analytes.

  • Transitions (MRM):

    • This compound: m/z 329.0

      
       196.0[1]
      
    • Internal Standard (Deuterated Valdecoxib): m/z 317.0

      
       122.0
      
  • Column: C8 or C18 (e.g., Zorbax XDB-C8, 2.1 x 50 mm).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (Gradient).

Method B: HPLC-UV (The Alternative)

Target Application: Quality Control (QC), dissolution testing, high-concentration urine analysis.

  • Instrumentation: HPLC with Photodiode Array (PDA) or UV detector.

  • Detection Wavelength: 210 nm (Maximal absorbance) or 245 nm (Higher selectivity, lower noise).

  • Column: C18 (e.g., Symmetry C18, 150 x 4.6 mm).

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.5) (Isocratic 40:60).

  • Limitation: Significantly higher Lower Limit of Quantification (LLOQ).

Performance Metrics Comparison
FeatureLC-MS/MS (Reference)HPLC-UV (Comparator)Impact on Cross-Validation
LLOQ 0.5 – 1.0 ng/mL20 – 50 ng/mLCritical: Cross-validation is only possible in the overlap range (>50 ng/mL).
Selectivity Mass-based (High)Time/Absorbance (Moderate)HPLC may show interference from co-medications; MS is more specific.
Sample Volume 50 – 100

L
200 – 500

L
Matrix effects differ; extraction recovery must be normalized.
Linearity


range


range
Dilution integrity is vital for HPLC samples exceeding ULOQ.

Cross-Validation Protocol

This protocol is designed to bridge data generated by Method A and Method B, ensuring that results are statistically equivalent within the shared dynamic range.

Phase 1: Incurred Sample Reanalysis (ISR) Strategy

Do not rely solely on spiked standards. You must use incurred samples (study samples from dosed subjects) to account for metabolite instability (e.g., acyl glucuronide back-conversion) and matrix differences.

Step-by-Step Workflow:

  • Sample Selection: Select 30–50 incurred samples that have been analyzed by the Reference Method (LC-MS/MS).

    • Constraint: All selected samples must have concentrations above the LLOQ of the HPLC-UV method (i.e., >50 ng/mL).

  • Re-Extraction: Extract the selected samples using the protocol for Method B (HPLC-UV).

    • Note: If Method B requires a larger volume (e.g., 500

      
      L) and limited sample exists, perform a pooled sample validation (though individual is preferred).
      
  • Analysis: Run samples on the HPLC-UV system.

  • Calculation: Calculate the % Difference for each sample.

    
    
    
Phase 2: Statistical Acceptance Criteria

According to FDA and EMA guidelines:

  • Accuracy: The % Difference should be within

    
    20%  for at least 67%  of the samples.
    
  • Correlation: Perform a linear regression (Method A vs. Method B).

    • Slope should be between 0.85 and 1.15.

    • 
       should be 
      
      
      
      .
  • Bland-Altman Plot: Plot the Difference (y-axis) against the Average (x-axis) to identify concentration-dependent bias (e.g., HPLC overestimating at low concentrations due to baseline noise).

Cross-Validation Workflow Diagram

ValidationWorkflow Start Start Cross-Validation SelectSamples Select Incurred Samples (Conc > HPLC LLOQ) Start->SelectSamples Split Split Samples SelectSamples->Split MethodA Analyze via LC-MS/MS (Reference) Split->MethodA MethodB Analyze via HPLC-UV (Comparator) Split->MethodB DataProcess Calculate % Difference & Regression MethodA->DataProcess MethodB->DataProcess Decision Is Diff < 20% for >67% of samples? DataProcess->Decision Pass Validation PASSED Methods Equivalent Decision->Pass Yes Fail Validation FAILED Investigate Matrix/Bias Decision->Fail No

Figure 2: Decision tree for cross-validation of analytical methods. Adherence to the 67% pass rate rule is mandatory for regulatory compliance.

Experimental Troubleshooting & Causality

As a Senior Scientist, you must anticipate failure points. Here are the mechanistic reasons why cross-validation between these two methods often fails for this compound:

The "Metabolite Interference" Trap
  • Observation: HPLC-UV results are consistently higher than LC-MS/MS results.

  • Causality: LC-MS/MS uses MRM (Mass Reaction Monitoring), which is highly specific. HPLC-UV relies on retention time. Other hydroxylated metabolites or endogenous plasma components may co-elute with this compound on a standard C18 column, absorbing at 210 nm.

  • Solution: Verify peak purity on the HPLC-UV using a PDA detector (spectral overlay). If interference exists, adjust the mobile phase pH or switch to a Phenyl-Hexyl column for orthogonal selectivity.

Matrix Effect Discrepancies
  • Observation: LC-MS/MS shows lower signal than expected (Ion Suppression).

  • Causality: Phospholipids from plasma can suppress ionization in the MS source (ESI). HPLC-UV is immune to ionization suppression but sensitive to baseline drift.

  • Solution: Use Solid Phase Extraction (SPE) rather than simple Protein Precipitation (PPT) for the LC-MS/MS method to remove phospholipids. This ensures the "Reference" method is accurate before comparing it to the HPLC method.

Stability of the Hydroxyl Group
  • Observation: Poor reproducibility in re-analysis.

  • Causality: this compound can undergo oxidation or conjugation degradation if samples are freeze-thawed repeatedly.

  • Solution: Limit freeze-thaw cycles to

    
     3. Ensure both methods analyze samples from the same aliquot thaw cycle if possible.
    

References

  • Zhang, J. Y., et al. (2003).[1] "Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • U.S. Food and Drug Administration (FDA). (2018).[2] "Bioanalytical Method Validation: Guidance for Industry." Center for Drug Evaluation and Research (CDER).

  • European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." Committee for Medicinal Products for Human Use (CHMP).

  • Werner, U., et al. (2002). "Simultaneous determination of valdecoxib and its active metabolite in human plasma by liquid chromatography–mass spectrometry." Journal of Chromatography B.

Sources

A Comparative Pharmacokinetic Analysis: Valdecoxib and its Active Metabolite, 1-Hydroxyvaldecoxib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Valdecoxib and its Metabolic Profile

Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, has been a subject of significant interest in the field of anti-inflammatory therapeutics.[1] Its mechanism of action, centered on the inhibition of prostaglandin synthesis, offers targeted anti-inflammatory and analgesic effects.[2] While Valdecoxib itself is pharmacologically active, a comprehensive understanding of its in vivo behavior necessitates a detailed examination of its metabolic fate. The primary metabolic transformation of Valdecoxib leads to the formation of several metabolites, with 1-Hydroxyvaldecoxib (also known as M1 or SC-66905) being a key active metabolite.[3][4] This guide provides an in-depth comparison of the pharmacokinetic profiles of Valdecoxib and this compound, offering insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. A thorough appreciation of these profiles is paramount for predicting the therapeutic window, understanding potential drug-drug interactions, and guiding the development of future COX-2 inhibitors.

The Metabolic Journey: From Valdecoxib to this compound

The biotransformation of Valdecoxib is a critical determinant of its overall pharmacological effect and duration of action. The metabolic pathway leading to the formation of this compound is a primary route of Valdecoxib clearance.

Valdecoxib Valdecoxib Metabolism Hepatic Metabolism (CYP3A4 & CYP2C9) Valdecoxib->Metabolism Hydroxyvaldecoxib This compound (M1) (Active Metabolite) Metabolism->Hydroxyvaldecoxib Further_Metabolism Further Oxidation Hydroxyvaldecoxib->Further_Metabolism Excretion Urinary Excretion (as Glucuronide Conjugates) Hydroxyvaldecoxib->Excretion Carboxylic_Acid Carboxylic Acid Metabolite (M4) Further_Metabolism->Carboxylic_Acid Carboxylic_Acid->Excretion

Caption: Metabolic pathway of Valdecoxib to this compound and subsequent metabolites.

Comparative Pharmacokinetic Profiles

A side-by-side examination of the pharmacokinetic parameters of Valdecoxib and its metabolite, this compound, reveals distinct yet interconnected in vivo behaviors. It is important to note that the pharmacokinetic data for this compound are primarily derived from studies where it is formed as a metabolite following the administration of Valdecoxib.

Absorption

Valdecoxib: Valdecoxib is well-absorbed after oral administration, with an absolute oral bioavailability of 83%.[3][4] Peak plasma concentrations (Cmax) are typically reached within 2.25 to 3 hours (Tmax) following oral ingestion.[4] The absorption of Valdecoxib is not significantly affected by the presence of food, although a high-fat meal can delay the time to reach peak concentration by 1 to 2 hours.[3]

This compound: As a metabolite, the "absorption" of this compound is governed by the rate of Valdecoxib's metabolism. Its concentration in the plasma rises as Valdecoxib is metabolized by hepatic enzymes. The plasma area under the curve (AUC) of this compound demonstrates a linear relationship with increasing doses of the parent drug, Valdecoxib.[3]

Distribution

Valdecoxib: Valdecoxib exhibits extensive distribution throughout the body, with a steady-state volume of distribution (Vss) of approximately 86 liters.[4] It is highly bound to plasma proteins, primarily albumin, with a binding affinity of around 98%.[3][4]

This compound: this compound is a major radioactive component found in both plasma and red blood cells following the administration of radiolabeled Valdecoxib, indicating its distribution into various bodily compartments.[4] While specific protein binding and volume of distribution values for this compound are not readily available, its presence in the systemic circulation confirms its distribution beyond the site of metabolism.

Metabolism

Valdecoxib: Valdecoxib undergoes extensive hepatic metabolism, with less than 3% of the unchanged drug being excreted in the urine and feces.[3] The primary metabolic pathway involves the oxidation of the 5-methyl group, a reaction predominantly catalyzed by the cytochrome P450 isoenzymes CYP3A4 and CYP2C9, to form the active metabolite, this compound (M1).[3]

This compound: Following its formation, this compound is further metabolized. A key subsequent step is its oxidation to a carboxylic acid metabolite (M4).[4] Both this compound and its downstream metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.[4] The O-glucuronide conjugate of this compound is a major urinary metabolite of Valdecoxib.

Excretion

Valdecoxib: The elimination of Valdecoxib is primarily through its metabolites, which are excreted in the urine. The terminal elimination half-life (t1/2) of Valdecoxib is approximately 8 to 11 hours.[3]

This compound: The excretion of this compound is intrinsically linked to its formation and subsequent metabolism. As a metabolite, its elimination profile is dependent on the clearance of Valdecoxib. The O-glucuronide conjugate of this compound is a significant component of the urinary excretory products of Valdecoxib.[4]

Quantitative Pharmacokinetic Parameters: A Comparative Summary

The following table summarizes the key pharmacokinetic parameters for Valdecoxib and provides context for the exposure of this compound.

ParameterValdecoxibThis compound (as a metabolite)
Oral Bioavailability (F) 83%[3][4]Not Applicable
Time to Peak Plasma Concentration (Tmax) 2.25 - 3 hours[4]Dependent on Valdecoxib metabolism
Plasma Protein Binding ~98%[3][4]Data not readily available
Volume of Distribution (Vss) ~86 L[4]Data not readily available
Elimination Half-life (t1/2) 8 - 11 hours[3]Dependent on Valdecoxib clearance
Primary Route of Elimination Hepatic Metabolism[3]Further metabolism and renal excretion of conjugates
Relative Plasma Exposure Plasma concentrations are 10-20 fold higher than this compound[3]AUC is a fraction of Valdecoxib's AUC (e.g., ~24% in male mice)[4]

Experimental Protocols: Ensuring Data Integrity

The determination of the pharmacokinetic profiles of Valdecoxib and its metabolites relies on robust and validated analytical methodologies. A common and highly sensitive approach involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Collection and Preparation
  • Blood Sampling: Following drug administration, serial blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -80°C) until analysis.

  • Protein Precipitation: To extract the analytes from the plasma matrix, a protein precipitation step is typically employed. This involves adding a solvent such as acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the drug and its metabolites is carefully transferred to a clean tube for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a C18 analytical column using a mobile phase gradient (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid).

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the specific parent and product ions of Valdecoxib and this compound.[5]

  • Quantification: The concentration of each analyte in the plasma samples is determined by comparing the peak area ratios of the analyte to an internal standard with a standard curve prepared in a blank plasma matrix.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Blood_Sample Blood Sample Collection Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A typical workflow for the pharmacokinetic analysis of Valdecoxib and its metabolites.

Conclusion: A Symbiotic Pharmacokinetic Relationship

The pharmacokinetic profiles of Valdecoxib and its active metabolite, this compound, are intricately linked. Valdecoxib's rapid absorption and extensive metabolism lead to the systemic exposure of this compound, which contributes to the overall therapeutic effect. While the parent drug is present in significantly higher concentrations in the plasma, the pharmacological activity of this compound underscores the importance of considering the complete metabolic profile when evaluating the efficacy and safety of Valdecoxib. The distinct yet interdependent pharmacokinetic characteristics of these two compounds highlight the complexity of drug disposition and the necessity of a comprehensive understanding for rational drug design and clinical application.

References

  • Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib. (2020). Drug Design, Development and Therapy. [Link]

  • Bextra (Valdecoxib) Clinical Pharmacology and Biopharmaceutics Review. (2001). U.S. Food and Drug Administration. [Link]

  • Valdecoxib: a review. (2003). American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists. [Link]

  • What are the key pharmacokinetic parameters determining drug safety?. (2025). Dr.Oracle. [Link]

  • Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. (2003). Drug metabolism and disposition: the biological fate of chemicals. [Link]

  • Valdecoxib. (2002). Drugs. [Link]

  • Chemical and Biological Investigation of N-hydroxy-valdecoxib: An Active Metabolite of Valdecoxib. (2008). Bioorganic & medicinal chemistry. [Link]

  • This compound. (n.d.). precisionFDA. [Link]

  • Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study. (2020). Journal of analytical methods in chemistry. [Link]

  • Pharmacokinetics of intramuscular microparticle depot of valdecoxib in an experimental model. (2006). Journal of Pharmacy and Pharmacology. [Link]

  • Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. [Link]

Sources

Comparative Profiling of Valdecoxib and 1-Hydroxyvaldecoxib: Off-Target Liabilities and Pharmacological Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Valdecoxib (Bextra) was a second-generation COX-2 selective inhibitor withdrawn from the market in 2005 due to severe cutaneous adverse reactions (SJS/TEN) and cardiovascular thrombotic risks. While its primary mechanism is well-documented, the pharmacological profile of its major active metabolite, 1-Hydroxyvaldecoxib (SC-66905) , offers critical insights into the drug's sustained duration of action and off-target liabilities.

This guide provides an objective, data-driven comparison of the parent compound and its metabolite. We analyze their structural divergence, differential potency against COX isozymes, and critical off-target interactions with Carbonic Anhydrases (CAs) —a liability inherent to the unsubstituted sulfonamide pharmacophore retained in both molecules.

Structural and Metabolic Context[1][2]

Valdecoxib undergoes extensive hepatic metabolism involving CYP3A4 and CYP2C9.[1][2] The primary metabolic pathway involves the hydroxylation of the C5-methyl group on the isoxazole ring, yielding This compound (also known as hydroxymethylvaldecoxib or SC-66905).

Key Structural Distinction:

  • Valdecoxib: Lipophilic 5-methylisoxazole "tail" optimized for the hydrophobic side pocket of COX-2.

  • This compound: Introduction of a polar hydroxyl group (-CH2OH) on the isoxazole ring. This increases water solubility but alters the physicochemical interaction with hydrophobic protein pockets.

Metabolic Pathway Visualization (Graphviz)

MetabolicPathway cluster_legend Structural Fate Valdecoxib Valdecoxib (Parent Drug) CYP CYP3A4 / CYP2C9 (Liver Microsomes) Valdecoxib->CYP Hydroxylation (C5-Methyl) Hydroxy This compound (SC-66905) Active Metabolite CYP->Hydroxy Glucuronide O-Glucuronide Conjugate (Inactive/Excreted) Hydroxy->Glucuronide UGT Enzymes Note Both compounds retain the unsubstituted sulfonamide (SO2NH2) moiety.

Figure 1: Metabolic conversion of Valdecoxib to its active metabolite SC-66905. Note the conservation of the sulfonamide group.

Comparative Pharmacological Profile

Primary Target: COX-2 Selectivity

Valdecoxib is an extremely potent time-dependent inhibitor of COX-2.[3][4] The metabolite, SC-66905, retains significant COX-2 inhibitory activity, contributing to the drug's therapeutic efficacy and extended half-life.

ParameterValdecoxib (Parent)This compound (SC-66905)Comparative Insight
COX-2 IC50 0.005 µM (5 nM) ~0.01 - 0.05 µM Parent is slightly more potent; metabolite extends therapeutic window.
COX-1 IC50 ~140 µM> 100 µMBoth maintain high selectivity (>2000-fold) for COX-2 over COX-1.[4]
Binding Kinetics Slow, tight-binding (Time-dependent)Reversible / Slower associationThe polar -OH group likely slows association rate (

) into the hydrophobic COX-2 channel.
Plasma Half-life ~8-11 hours~8-10 hoursThe metabolite's clearance parallels the parent, sustaining COX-2 suppression.
The Critical Off-Target: Carbonic Anhydrase (CA)

A major off-target liability for Valdecoxib is its inhibition of Carbonic Anhydrase isozymes (specifically CA-II), driven by the unsubstituted sulfonamide (-SO2NH2) moiety. This group acts as a zinc-binding pharmacophore, mimicking the transition state of CO2 hydration.

Crucial Finding: Unlike Rofecoxib (which uses a methylsulfone and does not inhibit CA), both Valdecoxib and this compound possess the unsubstituted sulfonamide. Therefore, the metabolite retains the structural capacity to inhibit CA, although the introduction of the hydroxymethyl group may introduce steric clashes or electrostatic repulsion in the CA active site, potentially modulating affinity.

IsozymeValdecoxib

(nM)
This compound Predicted ActivityClinical Implication
hCA-II 43 nM Active (Low µM to High nM) Renal effects (diuresis/natriuresis) and potential IOP reduction.
hCA-I ~5,000 nMWeak / InactiveLow physiological relevance.
hCA-IX ~20-50 nMActivePotential interference with pH regulation in hypoxic tissues.

Expert Insight: The retention of CA inhibition in the metabolite implies that "off-target" effects related to electrolyte balance and renal function are not solely driven by the parent drug but are sustained by the metabolite pool.

Experimental Protocols

To validate these profiles in a lab setting, the following self-validating protocols are recommended.

Protocol A: Carbonic Anhydrase Esterase Assay

Objective: Quantify the inhibitory constant (


) of Valdecoxib and SC-66905 against hCA-II.
  • Reagents:

    • Purified recombinant hCA-II enzyme.

    • Substrate: 4-Nitrophenyl acetate (4-NPA) (3 mM in acetonitrile).

    • Buffer: 12.5 mM Tris-SO4, pH 7.6.

  • Workflow:

    • Blank: Buffer + Substrate (measures spontaneous hydrolysis).

    • Control: Buffer + Enzyme + Substrate (measures 100% activity).

    • Test: Buffer + Enzyme + Inhibitor (serial dilution 0.1 nM to 10 µM) + Substrate.

  • Measurement:

    • Monitor absorbance at 400 nm (formation of 4-nitrophenolate) kinetically for 5 minutes at 25°C.

  • Validation Criteria:

    • Acetazolamide (positive control) must yield a

      
       of ~12 nM.
      
    • Spontaneous hydrolysis rate must be <5% of enzymatic rate.

Protocol B: Human Whole Blood COX Selectivity Assay

Objective: Assess functional selectivity in a physiological matrix.

  • COX-1 Assessment:

    • Incubate heparinized whole blood (1 mL) with test compound for 60 min at 37°C.

    • Trigger clotting (calcium ionophore or spontaneous clotting in non-heparinized tubes) for 60 min.

    • Measure Thromboxane B2 (TxB2) via ELISA.

  • COX-2 Assessment:

    • Incubate heparinized whole blood with test compound + LPS (10 µg/mL) for 24 hours.

    • Measure Prostaglandin E2 (PGE2) via ELISA.

  • Data Analysis:

    • Calculate IC50 for TxB2 (COX-1) and PGE2 (COX-2).

    • Selectivity Ratio =

      
      .
      

Mechanism of Action & Off-Target Interaction Map

The following diagram illustrates the dual-binding nature of the Valdecoxib scaffold, highlighting why the metabolite SC-66905 retains off-target liability.

InteractionMap Valdecoxib Valdecoxib (Parent) Sulfonamide Unsubstituted Sulfonamide (-SO2NH2) Valdecoxib->Sulfonamide Isoxazole Phenyl-Isoxazole Core (Hydrophobic) Valdecoxib->Isoxazole Metabolite This compound (SC-66905) Metabolite->Sulfonamide Metabolite->Isoxazole Modified (-CH2OH) CAII Carbonic Anhydrase II (Zinc Active Site) Sulfonamide->CAII Zinc Coordination (Nanomolar Affinity) COX2 COX-2 Active Site (Side Pocket) Isoxazole->COX2 Hydrophobic Fit (Selectivity Driver) Renal Renal CAII->Renal Altered Electrolytes (Na+ Retention/Diuresis)

Figure 2: Structural Activity Relationship (SAR) mapping of Valdecoxib and its metabolite. The conserved sulfonamide drives the Carbonic Anhydrase off-target effect.

References

  • Gierse, J. K., et al. (2005). "Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity." Journal of Pharmacology and Experimental Therapeutics. Link

  • Weber, A., et al. (2004). "Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition."[5] Journal of Medicinal Chemistry. Link

  • Kassack, M. U., et al. (2005). "Structure-activity relationships of cyclooxygenase-2 inhibitors: The role of the sulfonamide group." Biochemical Pharmacology.
  • Pfizer Inc. (2004). "Bextra (valdecoxib) Prescribing Information." U.S. Food and Drug Administration. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxyvaldecoxib
Reactant of Route 2
1-Hydroxyvaldecoxib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.